1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluoro-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2F3I/c5-3(7,1-2-10)4(6,8)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUOPLZDHNKUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405740 | |
| Record name | 1,2-dichloro-1,1,2-trifluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679-69-6 | |
| Record name | 1,2-dichloro-1,1,2-trifluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 679-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane (CAS 679-69-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane, a key fluorinated building block used in advanced organic synthesis. This document details its physicochemical properties, outlines a plausible synthesis and purification protocol, and discusses its applications, particularly within the realm of medicinal chemistry and drug development.
Physicochemical and Safety Data
This compound is a dense, halogenated alkane. Its key physical and chemical properties are summarized in the table below. This compound is classified as a flammable liquid and is toxic if inhaled, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 679-69-6 |
| Molecular Formula | C₄H₄Cl₂F₃I |
| Molecular Weight | 306.88 g/mol |
| Boiling Point | 65 °C |
| Density | 2.011 g/cm³ |
| Refractive Index | 1.484 |
| Solubility | Poorly soluble in water; soluble in common organic solvents such as ethers, chloroform, and carbon tetrachloride.[1] |
| Physical Form | Liquid |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| H331: Toxic if inhaled | P261: Avoid breathing mist or vapors. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| H335: May cause respiratory irritation | P311: Call a POISON CENTER or doctor/physician. |
Synthesis and Purification
While specific proprietary synthesis methods may vary, a common and logical route to this compound is via a free-radical addition or telomerization reaction. This involves the addition of a fluoro-chloro-iodoethane precursor across the double bond of ethylene.
Experimental Protocol: Synthesis
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0)
-
Ethylene (gas)
-
A free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Di-tert-butyl peroxide)
-
An appropriate solvent (e.g., a high-boiling fluorocarbon or acetonitrile)
-
High-pressure reaction vessel (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.
Procedure:
-
Vessel Preparation: Ensure the autoclave is clean, dry, and leak-tested.
-
Charging the Reactor: Charge the autoclave with 1,2-dichloro-1,1,2-trifluoro-2-iodoethane and the chosen solvent. Add a catalytic amount of the free-radical initiator (e.g., 1-2 mol% relative to the iodoethane).
-
Purging: Seal the reactor and purge several times with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Pressurization: Pressurize the reactor with ethylene gas to the desired reaction pressure.
-
Reaction: Heat the stirred reaction mixture to the appropriate temperature to initiate the decomposition of the initiator (typically 60-80 °C for AIBN). Monitor the pressure; a drop in pressure indicates the consumption of ethylene. Maintain the pressure by feeding more ethylene as needed.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the conversion of the starting material.
-
Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of ethylene uptake or by GC analysis), cool the reactor to room temperature. Carefully and slowly vent the excess ethylene in a safe manner.
-
Work-up: Open the reactor and transfer the liquid contents to a separatory funnel for purification.
Experimental Protocol: Purification
The crude product from the synthesis will likely contain unreacted starting materials, solvent, and byproducts. A standard purification procedure for a haloalkane is as follows.
Materials:
-
Crude reaction mixture
-
5% Sodium bicarbonate or sodium carbonate solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)
-
Separatory funnel
-
Distillation apparatus (for fractional distillation)
Procedure:
-
Aqueous Wash: In a separatory funnel, wash the crude product mixture with a 5% sodium bicarbonate solution to neutralize and remove any acidic byproducts. Vent the funnel frequently to release any CO₂ gas that may form. Separate the organic layer.
-
Water Wash: Wash the organic layer with deionized water, followed by a wash with brine to aid in the separation of the aqueous and organic phases.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps together.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: If a high-boiling solvent was used, it can be removed under reduced pressure using a rotary evaporator.
-
Fractional Distillation: Purify the resulting liquid by fractional distillation under reduced pressure. Collect the fraction that distills at the boiling point corresponding to this compound (Boiling point is 65 °C at atmospheric pressure, the boiling point will be lower under vacuum).
Applications in Research and Drug Development
This compound serves as a valuable synthetic intermediate, or "building block," in organic chemistry.[2] Its primary utility lies in the introduction of the 1,2-dichloro-1,1,2-trifluoroethyl moiety onto a target molecule. This is particularly relevant in medicinal chemistry and drug discovery.
The incorporation of fluorine and fluorinated groups into drug candidates is a widely used strategy to enhance their pharmacological properties.[2][3][4] These enhancements can include:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.
-
Improved Bioavailability: Changes in lipophilicity and membrane permeability can lead to better absorption and distribution.
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can alter the conformation of a molecule, leading to stronger and more specific binding to its biological target.
The iodine atom in this compound provides a reactive handle for coupling this building block to other molecules through various organic reactions, such as nucleophilic substitution or cross-coupling reactions.
While specific examples of marketed drugs containing the precise this compound fragment are not readily found in public literature, its utility is analogous to other fluorinated building blocks that are crucial in the development of modern therapeutics, including kinase inhibitors for oncology and PET imaging agents for diagnostics.[5][6] The unique substitution pattern of this molecule offers chemists a distinct tool for fine-tuning the properties of novel bioactive compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacylibrary.com [pharmacylibrary.com]
In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical research domains. This document collates available data, outlines general experimental protocols for property determination, and visualizes a key synthetic pathway.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₄Cl₂F₃I | --INVALID-LINK-- |
| Molecular Weight | 306.88 g/mol | --INVALID-LINK-- |
| Density | 2.011 g/cm³ | Guidechem |
| Boiling Point | 65 °C | Guidechem |
| Melting Point | Data not available (Expected to be a liquid at room temperature) | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform) | [General properties of haloalkanes] |
| Refractive Index | 1.484 | Guidechem |
| Flash Point | 69.7 °C | Guidechem |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically documented in readily available literature. However, standard methodologies for similar organic compounds can be applied.
Melting Point Determination (for liquid samples at room temperature)
Given that many haloalkanes with similar molecular weights are liquids at room temperature, determining the freezing point would be the analogous procedure.
Methodology: Capillary Method
-
Sample Preparation: A small, pure sample of the liquid is required.
-
Apparatus: A melting point apparatus or a Thiele tube setup can be adapted for freezing point determination. A cooling bath (e.g., dry ice/acetone) is necessary.
-
Procedure:
-
A small amount of the liquid is placed in a capillary tube.
-
The capillary tube is attached to a thermometer.
-
The assembly is slowly cooled in the cooling bath with constant stirring.
-
The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded as the freezing point range. A slow cooling rate is crucial for accuracy.
-
Solubility Determination
A qualitative and semi-quantitative assessment of solubility in water and various organic solvents can be performed as follows.
Methodology: Visual Miscibility Test
-
Sample Preparation: Use a small, accurately measured amount of this compound (e.g., 10 mg or 10 µL).
-
Solvent Addition: Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, acetone, diethyl ether, chloroform, and hexane) to separate test tubes containing the sample.
-
Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer.
-
Observation: Allow the mixture to stand and observe for the presence of a single homogeneous phase (soluble/miscible) or distinct layers/undissolved solute (insoluble/immiscible).
-
Classification: The compound's solubility can be qualitatively classified based on these observations. For a semi-quantitative measure, the amount of solute can be incrementally increased until saturation is observed.
Synthetic Pathway Visualization
This compound can be synthesized through various routes. One plausible pathway involves the radical addition of 1,2-dichloro-1,1,2-trifluoroethane to vinyl iodide. The following diagram illustrates the logical flow of this synthesis.
Caption: A logical workflow for the synthesis of the target compound via radical addition.
Applications in Research and Development
Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications of this compound in drug development are not extensively documented, its structure suggests potential as a synthetic intermediate. The iodo- group serves as a versatile handle for various coupling reactions, allowing for the introduction of the dichlorotrifluoroethylbutyl moiety into more complex molecular scaffolds.
The general workflow for utilizing such a building block in a drug discovery context is outlined below.
Caption: A generalized workflow illustrating the use of a chemical building block in drug discovery.
An In-Depth Technical Guide to the Synthesis of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane, a valuable fluorinated building block in organic synthesis. The document details the core synthetic methodology, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field of drug development and materials science.
Introduction
This compound (CAS No. 679-69-6) is a specialized halogenated alkane. Its unique structure, featuring a combination of chlorine, fluorine, and iodine atoms, makes it a versatile intermediate for the introduction of fluorinated moieties into organic molecules. The presence of a reactive iodine atom allows for a variety of subsequent chemical transformations, including cross-coupling reactions, substitutions, and further additions, making it a valuable tool in the synthesis of complex fluorinated compounds for pharmaceutical and agrochemical applications.
Core Synthesis Route: Telomerization of Chlorotrifluoroethylene
The primary and most industrially viable method for the synthesis of this compound is the free-radical telomerization of chlorotrifluoroethylene (CTFE) with a suitable iodine-containing chain transfer agent, known as a telogen. In this case, the likely telogen is 2-iodoethane (ethyl iodide), which provides the two-carbon ethyl group and the terminal iodine atom.
The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide) or by the application of heat or UV radiation to generate radicals. These radicals then abstract an iodine atom from the telogen (2-iodoethane) to form an ethyl radical.
Propagation: The ethyl radical adds across the double bond of the chlorotrifluoroethylene monomer. This is followed by the abstraction of an iodine atom from another molecule of the telogen, regenerating the ethyl radical and propagating the chain. The primary product is the 1:1 adduct, this compound.
Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.
A general representation of the telomerization process is the reaction of a telogen (XY) with a taxogen (M), in this case, the telomerization of perfluoroalkyl iodide with tetrafluoroethylene.[1]
Experimental Protocols
Materials:
-
Chlorotrifluoroethylene (CTFE)
-
2-Iodoethane (Ethyl iodide)
-
Di-tert-butyl peroxide (DTBP) or other suitable radical initiator
-
Acetonitrile (or another suitable solvent)
-
High-pressure stainless-steel autoclave equipped with a stirrer, pressure gauge, and temperature controller.
Procedure:
-
Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can interfere with the radical reaction.
-
Charging the Reactor: The solvent (acetonitrile), 2-iodoethane, and the radical initiator (e.g., Di-tert-butyl peroxide) are charged into the autoclave. The autoclave is then sealed.
-
Introduction of CTFE: The autoclave is cooled, and a predetermined amount of liquid chlorotrifluoroethylene is introduced.
-
Reaction Conditions: The autoclave is heated to the desired reaction temperature, typically in the range of 90-150°C.[2] The pressure will increase due to the vapor pressure of the reactants at the elevated temperature. The reaction mixture is stirred vigorously to ensure proper mixing. The reaction is allowed to proceed for a specified period, typically several hours.
-
Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature, and any excess pressure is carefully vented. The crude reaction mixture is then transferred to a distillation apparatus. The solvent and any unreacted starting materials are removed by distillation. The desired product, this compound, is then isolated and purified by fractional distillation under reduced pressure.
-
Characterization: The purified product is characterized by standard analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Infrared (IR) spectroscopy to confirm its identity and purity.
Quantitative Data
Specific yield and purity data for the synthesis of this compound are not extensively reported. However, based on analogous telomerization reactions of fluoroalkenes, the following table summarizes expected ranges for key reaction parameters and outcomes.
| Parameter | Typical Value/Range | Reference/Comment |
| Reactants | Chlorotrifluoroethylene, 2-Iodoethane | |
| Initiator | Di-tert-butyl peroxide, AIBN, or thermal initiation | The choice of initiator will affect the optimal reaction temperature. |
| Solvent | Acetonitrile, or other polar aprotic solvents | A solvent is used to homogenize the reaction mixture.[2] |
| Temperature | 90 - 150 °C | Optimal temperature depends on the initiator used.[2] |
| Pressure | 3 - 30 bar | Autogenous pressure is typically used, arising from the vapor pressure of the reactants at the reaction temperature.[2] |
| Reaction Time | 4 - 12 hours | Reaction time will influence the conversion and the distribution of telomers. |
| Molar Ratio (CTFE:Telogen) | 1:1 to 1:5 | A higher ratio of telogen to CTFE will favor the formation of the 1:1 adduct and suppress the formation of higher molecular weight telomers. |
| Expected Yield | 40 - 70% | Yields can be optimized by adjusting reaction conditions. This is an estimate based on similar telomerization reactions. |
| Purity (after purification) | > 98% | Achievable through fractional distillation. |
Visualizations
Synthesis Pathway
The following diagram illustrates the free-radical chain reaction mechanism for the synthesis of this compound.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive analysis of the predicted molecular structure and conformational isomers of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide leverages established principles of physical organic chemistry, including steric and electrostatic effects of halogen substituents, to predict its structural characteristics. Detailed methodologies for experimental techniques that would be suitable for the determination of its structure, such as Gas Electron Diffraction (GED), Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Spectroscopy, are also presented. This document aims to serve as a foundational resource for researchers interested in the properties and potential applications of this and similar highly halogenated alkanes.
Introduction
This compound is a halogenated alkane with the chemical formula C₄H₄Cl₂F₃I.[1][2][3][4] Halogenated hydrocarbons are a class of compounds with significant industrial and pharmaceutical interest, owing to their unique chemical and physical properties. The introduction of multiple halogen atoms with varying sizes and electronegativities onto a butane backbone is expected to result in a complex conformational landscape, influencing its reactivity, polarity, and biological activity. A thorough understanding of its three-dimensional structure is therefore crucial for any potential application.
This guide will first present the fundamental molecular and predicted physical properties of this compound. Subsequently, a theoretical exploration of its conformational isomers will be detailed, focusing on the rotations around the C-C single bonds. Finally, a description of the key experimental protocols that could be employed to empirically determine its molecular structure and conformational preferences is provided.
Molecular and Physical Properties
The basic molecular and some of the reported physical properties of this compound are summarized in the table below. It is important to note that detailed experimental data on its structural parameters like bond lengths and angles are not available in the cited literature.
| Property | Value |
| Molecular Formula | C₄H₄Cl₂F₃I |
| Molecular Weight | 306.88 g/mol |
| CAS Number | 679-69-6 |
| Density | 2.011 g/cm³ |
| Boiling Point | 65 °C |
| Refractive Index | 1.484 |
Conformational Analysis: A Theoretical Perspective
The conformational flexibility of this compound arises from the rotation around its carbon-carbon single bonds. The most significant conformational isomerism will be due to rotation about the C1-C2 and C2-C3 bonds. For the purpose of this guide, we will focus on the rotation around the C2-C3 bond, which is expected to have the most complex interplay of steric and electrostatic interactions.
The key factors governing the stability of the different conformers are:
-
Steric Hindrance: Repulsive interactions that occur when atoms or groups are forced into close proximity. The bulky iodine and chlorine atoms, as well as the trifluoromethyl group, will play a significant role in destabilizing eclipsed conformations.
-
Electrostatic Interactions: Repulsive or attractive forces between polarized bonds. The C-F, C-Cl, and C-I bonds are all polar, and their interactions will influence the relative energies of the conformers.
-
Torsional Strain: The inherent resistance to rotation from the eclipsed conformation.
Based on these principles, we can predict the existence of several staggered (more stable) and eclipsed (less stable) conformations. The staggered conformers, specifically the anti and gauche forms, will be the most populated at room temperature.
-
Anti Conformation: The bulkiest groups on adjacent carbons are positioned 180° apart. This arrangement minimizes steric hindrance and is generally the most stable conformation for alkanes. For rotation around the C2-C3 bond, an anti arrangement of the -CF₂Cl group and the -CH₂CH₂I group would be expected to be a low-energy conformer.
-
Gauche Conformation: The bulkiest groups are positioned 60° apart. While staggered, this conformation can introduce some steric strain if the groups are large.
The diagram below, generated using the DOT language, illustrates a qualitative potential energy diagram for the rotation around the C2-C3 bond of this compound.
Recommended Experimental Protocols for Structural Elucidation
To obtain empirical data on the molecular structure and conformation of this compound, the following experimental techniques are recommended:
Gas Electron Diffraction (GED)
Objective: To determine the gas-phase molecular structure, including bond lengths, bond angles, and torsional angles of the most stable conformer(s).
Methodology:
-
Sample Preparation: A pure sample of this compound is heated to produce a vapor.
-
Data Acquisition: The vapor is introduced into a high-vacuum chamber and intersected by a monochromatic beam of high-energy electrons (typically 40-60 keV).
-
Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is recorded as a function of the scattering angle.
-
Data Analysis: The radial distribution function is calculated from the diffraction pattern. This function provides information about the internuclear distances in the molecule.
-
Structural Refinement: A theoretical model of the molecular structure is refined by fitting the calculated radial distribution function to the experimental one. This process yields precise values for bond lengths, bond angles, and the relative populations of different conformers if they are present in significant amounts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and to gain insights into the conformational dynamics and relative populations of isomers in solution.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The proton NMR spectrum will reveal the number of different proton environments and their connectivities through spin-spin coupling. The coupling constants can provide information about the dihedral angles between adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It will show the number of distinct fluorine environments and their coupling to other nuclei (¹H, ¹³C, and other ¹⁹F nuclei).
-
2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule.
-
Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the conformational exchange dynamics. Changes in chemical shifts and coupling constants can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibria.
Vibrational Spectroscopy (Infrared and Raman)
Objective: To identify the characteristic vibrational modes of the molecule and to distinguish between different conformers.
Methodology:
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid, in solution, or in the gas phase.
-
Data Acquisition: An IR spectrometer is used to measure the absorption of infrared radiation as a function of wavenumber.
-
Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule (e.g., C-H, C-F, C-Cl, C-I, and C-C stretching and bending vibrations). Different conformers will have distinct vibrational spectra, and the relative intensities of the bands can be used to estimate their populations.
-
-
Raman Spectroscopy:
-
Sample Preparation: Similar to IR spectroscopy, the sample can be in various phases.
-
Data Acquisition: A Raman spectrometer is used to measure the inelastic scattering of monochromatic light (usually from a laser).
-
Analysis: The Raman spectrum provides complementary information to the IR spectrum, as some vibrational modes may be more active in Raman than in IR, and vice versa. This can aid in the complete vibrational assignment and conformational analysis.
-
Conclusion
While specific experimental data for this compound is currently unavailable, this technical guide provides a robust theoretical framework for understanding its molecular structure and conformational behavior. The principles of steric hindrance and electrostatic interactions suggest a complex conformational landscape dominated by staggered conformers. The detailed experimental protocols outlined herein for Gas Electron Diffraction, NMR spectroscopy, and Vibrational Spectroscopy provide a clear roadmap for future research to empirically determine the precise structural parameters and conformational dynamics of this molecule. Such data will be invaluable for elucidating its structure-property relationships and exploring its potential in various scientific and industrial applications.
References
Spectroscopic Analysis of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane: A Technical Guide
Disclaimer: As of December 2025, experimental spectroscopic data (NMR, IR, MS) for 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is not publicly available in surveyed scientific literature and spectral databases. This guide provides predicted spectroscopic data based on established principles and data from analogous compounds, alongside generalized experimental protocols for the benefit of researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated alkane with potential applications in organic synthesis and materials science. Its complex structure, featuring multiple halogen substituents, gives rise to distinct spectroscopic signatures. This document serves as a technical guide to the anticipated spectroscopic properties of this compound and provides standardized methodologies for its analysis.
Predicted Spectroscopic Data
Due to the absence of experimental data, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR) chemical shifts and anticipated key Mass Spectrometry (MS) fragments and Infrared (IR) absorption bands.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 3.20 - 3.40 | Triplet | J(H,H) ≈ 7-8 | -CH₂-I |
| 2.50 - 2.70 | Triplet of triplets | J(H,H) ≈ 7-8, J(H,F) ≈ 10-15 | -CF₂-CH₂- | |
| ¹³C | 120 - 130 | Triplet | J(C,F) ≈ 280-300 | -CF₂-Cl |
| 115 - 125 | Doublet of triplets | J(C,F) ≈ 250-270, J(C,F) ≈ 30-40 | -CFCl- | |
| 30 - 40 | Singlet | - | -CH₂- | |
| 5 - 15 | Singlet | - | -CH₂-I |
Note: Predicted values are generated based on established increments for halogenated alkanes. Actual experimental values may vary.
Table 2: Anticipated Mass Spectrometry (MS) Fragments
| m/z | Proposed Fragment | Notes |
| 306 | [C₄H₄Cl₂F₃I]⁺ | Molecular Ion (M⁺) |
| 179 | [C₄H₄Cl₂F₃]⁺ | Loss of Iodine radical (∙I) |
| 127 | [I]⁺ | Iodine cation |
| Various | Fragments from C-C, C-Cl, and C-F bond cleavages |
Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.
Table 3: Anticipated Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950 - 2850 | C-H stretch | Medium |
| 1450 - 1380 | C-H bend | Medium |
| 1200 - 1000 | C-F stretch | Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 600 - 500 | C-I stretch | Medium-Strong |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for halogenated alkanes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
Data Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Data Acquisition Parameters (¹⁹F NMR):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: A wider spectral width may be necessary depending on the fluorine environments.
-
Reference: An external reference such as CFCl₃ (0 ppm) is typically used.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, creating a thin liquid film between the plates.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty spectrometer before running the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Scan Range: m/z 40-400.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
A Technical Guide to 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane for Researchers and Drug Development Professionals
An In-depth Review of the Physicochemical Properties, Commercial Availability, and Synthetic Considerations of a Key Fluorinated Building Block.
This technical guide provides a comprehensive overview of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane (CAS No. 679-69-6), a halogenated organic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the application of fluorinated intermediates.
Physicochemical Properties
This compound is a dense, high-boiling point liquid. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental planning and computational modeling.
| Property | Value | Reference |
| CAS Number | 679-69-6 | [1] |
| Molecular Formula | C₄H₄Cl₂F₃I | [1] |
| Molecular Weight | 306.88 g/mol | [1] |
| Boiling Point | 65 °C | |
| Density | 2.011 g/cm³ | Guidechem |
| Refractive Index | 1.484 | Guidechem |
Commercial Availability and Suppliers
This compound is available from a number of commercial suppliers, making it an accessible reagent for research and development purposes. Researchers can procure this compound from the following reputable sources. It is important to note that this compound is intended for research use only and not for diagnostic or therapeutic applications.[1]
Table of Commercial Suppliers:
| Supplier | Website |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| Fluorochem | --INVALID-LINK-- |
| Sigma-Aldrich | --INVALID-LINK-- |
Synthetic Considerations
For instance, the synthesis of 1-bromobutane is achieved by reacting butan-1-ol with sodium bromide in the presence of excess sulfuric acid.[2] This reaction proceeds via an SN2 mechanism where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the bromide ion.[2] A similar strategy could potentially be adapted for the synthesis of iodoalkanes.
The flowchart below outlines a generalized workflow for the synthesis and purification of a haloalkane, which can serve as a conceptual framework for the preparation of this compound, with appropriate modifications for the specific starting materials and reagents.
A generalized workflow for the synthesis of haloalkanes.
Applications in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3] The trifluoromethyl group, in particular, can improve metabolic stability, bioavailability, and binding affinity to target receptors.[3]
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structure makes it a valuable intermediate for introducing fluorinated alkyl chains into more complex molecules.[3] The presence of a reactive iodo moiety allows for its participation in various coupling reactions, a common tactic in modern drug design.[3]
The logical relationship for the utility of such a compound in drug discovery is outlined in the diagram below.
Conceptual pathway from a fluorinated intermediate to a drug candidate.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment in a well-ventilated area, preferably a fume hood. For detailed safety information, users should consult the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Safety and Handling of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane (CAS Number: 679-69-6). The following sections detail the hazardous properties, safe handling procedures, and emergency response protocols for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Compound Identification and Properties
CAS Number: 679-69-6 Molecular Formula: C₄H₄Cl₂F₃I Molecular Weight: 306.88 g/mol [1][2]
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 65℃ | |
| Toxicity Data | ||
| Acute Oral Toxicity | Data not available | |
| Acute Dermal Toxicity | Data not available | |
| Acute Inhalation Toxicity | Data not available | |
| Physical Properties | ||
| Density | Data not available | |
| Vapor Pressure | Data not available |
Hazard Identification
This compound is classified as hazardous. The primary hazards are outlined below:
-
Skin Irritation (H315): Causes skin irritation.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
Precautionary Statements:
A thorough understanding and implementation of the following precautionary statements are essential for safe handling:
-
Prevention:
-
P233: Keep container tightly closed.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount when working with this chemical.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemically resistant gloves (e.g., Viton®, Butyl rubber). Standard nitrile gloves may not offer sufficient protection.
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mist.
-
Use non-sparking tools and explosion-proof equipment where necessary.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Keep away from heat, sparks, and open flames.
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from direct sunlight and sources of ignition.
-
Store in a locked and secure area.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Hazardous decomposition products may be formed during a fire, including carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, dike the area to contain the spill.
-
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it in the sewer system.
This technical guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment that should be conducted before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) for complete and detailed information.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is a halogenated organic compound with potential applications in specialized chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and application, particularly in sensitive fields such as drug development. This technical guide aims to provide a comprehensive overview of the thermal properties of this compound. However, a detailed literature search reveals a significant lack of specific experimental data on the thermal stability and decomposition of this compound.
This guide will therefore outline the general principles and methodologies used to assess the thermal stability of similar halogenated hydrocarbons and propose a hypothetical experimental workflow for the characterization of this compound. This document serves as a foundational resource and a call for further empirical investigation into the thermal behavior of this specific molecule.
Introduction to Thermal Stability of Halogenated Hydrocarbons
Halogenated hydrocarbons exhibit a wide range of thermal stabilities, largely dictated by the type and position of the halogen atoms, the carbon skeleton's structure, and the presence of other functional groups. The carbon-halogen bond strength is a key determinant, with the C-F bond being the strongest and the C-I bond being the weakest. Consequently, the iodine atom in this compound is the most likely site for initial thermal decomposition.
Thermal decomposition can proceed through various mechanisms, including homolytic cleavage to form radicals or elimination reactions. The resulting decomposition products can be complex and may include smaller halogenated alkanes and alkenes, as well as inorganic halogen acids.
Hypothetical Thermal Decomposition Pathways
While specific data is unavailable for this compound, we can postulate potential decomposition pathways based on the known chemistry of similar compounds. The primary decomposition is likely initiated by the cleavage of the C-I bond, which is the weakest bond in the molecule.
Caption: Postulated initial thermal decomposition pathway of this compound.
Proposed Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition products of this compound, a series of standard analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A small, precisely weighed sample (5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) will indicate the temperature at which decomposition begins and the number of decomposition steps.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
A small sample (2-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both pans are heated at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic peaks will correspond to melting and boiling, while exothermic events often indicate decomposition.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during thermal decomposition.
Methodology:
-
The outlet gas stream from the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.
-
This allows for the identification of the chemical nature of the decomposition products at different temperatures.
Caption: Proposed experimental workflow for the thermal analysis of this compound.
Data Presentation
Upon completion of the proposed experiments, the quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of Thermal Stability Data (Hypothetical)
| Parameter | Value | Units | Method |
| Onset of Decomposition (Tonset) | To be determined | °C | TGA |
| Temperature of Max Decomposition Rate (Tmax) | To be determined | °C | TGA |
| Enthalpy of Decomposition (ΔHdecomp) | To be determined | J/g | DSC |
Table 2: Identified Decomposition Products (Hypothetical)
| Temperature Range (°C) | Evolved Species | Method |
| e.g., 150-200 | e.g., I2, HCl | TGA-MS/FTIR |
| e.g., 200-250 | e.g., C4H4Cl2F3 fragments | TGA-MS/FTIR |
Conclusion and Future Work
There is a clear absence of publicly available data on the thermal stability and decomposition of this compound. The information presented in this guide is based on general chemical principles and provides a roadmap for the necessary experimental investigations. It is imperative for researchers and organizations handling this compound to conduct thorough thermal analysis to establish its safety profile and understand its degradation pathways. The proposed experimental workflow, utilizing TGA, DSC, and EGA, would provide the critical data needed to fill this knowledge gap. Further research should focus on kinetic studies to understand the rate of decomposition under various conditions.
Determining the Solubility of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol and data presentation structure to enable researchers to generate and organize this critical information.
Introduction
This compound is a halogenated organic compound with potential applications in organic synthesis and materials science. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity, hydrogen bonding capacity, and molecular size of the chosen solvent. This guide provides a systematic approach to experimentally determine these solubility characteristics.
Data Presentation: A Framework for Recording Solubility
To ensure data is captured in a structured and comparable manner, the following table is recommended for recording experimental findings. This format allows for easy comparison of solubility across different solvents and temperatures.
| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Example: Hexane | Non-polar Aprotic | 25 | e.g., Clear solution, precipitate formed | |
| Example: Toluene | Non-polar Aprotic | 25 | ||
| Example: Dichloromethane | Polar Aprotic | 25 | ||
| Example: Acetone | Polar Aprotic | 25 | ||
| Example: Ethyl Acetate | Polar Aprotic | 25 | ||
| Example: Methanol | Polar Protic | 25 | ||
| Example: Ethanol | Polar Protic | 25 | ||
| Example: Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Example: N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 |
Experimental Protocol: Gravimetric Method for Solubility Determination
The following protocol details a reliable gravimetric method for determining the solubility of this compound in an organic solvent.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven for drying
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of the solute.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2 hours) to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Place the vial containing the filtered solution in a fume hood and allow the solvent to evaporate completely. Gentle heating in an oven at a temperature well below the boiling point of the solute can be used to expedite this process, provided the solute is not volatile.
-
Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute residue on the analytical balance.
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [ (Mass of vial + residue) - (Mass of empty vial) ] / (Volume of filtered solution in mL) * 100
3.4. Data Validation
-
Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility.
-
Report the average solubility and the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Conclusion
This guide provides a robust methodology for researchers to systematically determine the solubility of this compound in a range of organic solvents. By following the outlined experimental protocol and data recording framework, scientists and drug development professionals can generate the necessary data to inform their research and development activities. The structured approach ensures that the obtained solubility data is accurate, reproducible, and easily comparable, thereby facilitating the effective application of this compound.
The Synthetic Potential of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane: A Technical Guide for Researchers
Abstract
This technical guide explores the potential applications of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane in the field of organic synthesis. While specific documented applications of this particular reagent are limited in publicly accessible literature, its structural features—a terminal iodide and a polychlorofluorinated alkyl chain—suggest its utility as a versatile building block for the introduction of fluorinated moieties. This document will, therefore, focus on the prospective uses of this compound, drawing parallels from the established reactivity of analogous fluoroalkyl iodides. The primary applications are anticipated in radical-mediated transformations, including telomerization and the synthesis of novel fluorinated monomers and polymers. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated compounds.
Introduction
Fluorinated organic molecules are of paramount importance in pharmaceuticals, agrochemicals, and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The targeted introduction of fluorinated alkyl chains into organic scaffolds is a key strategy in modern chemical synthesis. This compound (C₄H₄Cl₂F₃I) is a halogenated hydrocarbon with a distinct structure that makes it a potentially valuable, yet underexplored, synthetic intermediate.[1][2] This guide will provide a forward-looking perspective on its applications, supported by the general principles of haloalkane reactivity.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions.
| Property | Value | Reference |
| CAS Number | 679-69-6 | [1][2] |
| Molecular Formula | C₄H₄Cl₂F₃I | [1] |
| Molecular Weight | 306.88 g/mol | [1] |
Potential Applications in Organic Synthesis
Based on the known reactivity of similar fluoroalkyl iodides, the primary applications of this compound are expected to be in radical chemistry. The carbon-iodine bond is the weakest in the molecule, allowing for selective homolytic cleavage to generate a carbon-centered radical.
Telomerization Reactions
Telomerization is a polymerization reaction in which a chain transfer agent, or "telogen," reacts with a polymerizable monomer, or "taxogen," to form low molecular weight polymers, or "telomers." In this context, this compound can act as a telogen. The radical generated from the C-I bond cleavage can initiate the polymerization of fluoroalkenes such as vinylidene fluoride (VDF) or chlorotrifluoroethylene (CTFE). The resulting telomers would possess the dichlorotrifluoro-iodobutyl end group, which can be further functionalized.
Caption: Proposed workflow for the telomerization of fluoroalkenes using this compound as a telogen.
Radical Addition to Unsaturated Systems
The 1,2-dichloro-1,1,2-trifluoro-4-butyl radical, generated from the homolysis of the C-I bond, can add across the double or triple bonds of various unsaturated substrates. This provides a direct method for introducing the –CH₂CH₂CF₂CFCl₂ moiety into organic molecules. Such reactions are typically initiated by thermal or photochemical methods, or through the use of a radical initiator.
Caption: General signaling pathway for the radical addition of this compound to unsaturated compounds.
Synthesis of Fluorinated Monomers and Polymers
This compound can serve as a precursor for the synthesis of novel fluorinated monomers. For instance, dehydrohalogenation or other elimination reactions could potentially introduce unsaturation into the butyl chain, leading to the formation of a polymerizable olefin. The resulting monomers could be homo- or co-polymerized to produce fluoropolymers with unique properties, such as high thermal stability, chemical resistance, and low surface energy.
Experimental Protocols: General Considerations
While specific, validated protocols for reactions involving this compound are not available, general methodologies for similar radical reactions can be adapted.
General Protocol for Radical Addition to an Alkene
-
Reaction Setup: A solution of this compound (1.0 eq.) and the alkene (1.2-2.0 eq.) in a suitable degassed solvent (e.g., acetonitrile, tert-butanol) is prepared in a reaction vessel equipped with a condenser and a nitrogen inlet.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.1-0.2 eq.), is added to the mixture.
-
Reaction: The reaction mixture is heated to the decomposition temperature of the initiator (e.g., 80-100 °C for AIBN) and stirred under an inert atmosphere for several hours, monitoring the reaction progress by GC-MS or TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Data Presentation
Due to the absence of published experimental results for the title compound, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform initial screening reactions to determine optimal conditions and yields for their specific applications.
Conclusion
This compound represents a promising yet underexplored reagent for the synthesis of fluorinated organic molecules. Its structural attributes strongly suggest its utility in radical-mediated transformations, particularly in telomerization and radical addition reactions. While the lack of specific literature precedents necessitates exploratory research, the general principles of fluoroalkyl iodide chemistry provide a solid foundation for developing novel synthetic methodologies. This guide serves as a starting point for researchers aiming to unlock the synthetic potential of this unique fluorinated building block. Further investigation into the reactivity and applications of this compound is warranted and is expected to contribute significantly to the advancement of fluorine chemistry.
References
Methodological & Application
Application Notes and Protocols: The Use of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane in Telomerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerization is a crucial process for the synthesis of fluorinated oligomers, which are valuable intermediates in the production of a wide range of specialty chemicals, including surfactants, surface treatment agents, and pharmaceutical compounds. This document provides detailed application notes and protocols for the use of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane as a telogen in radical telomerization reactions. This compound, with its reactive carbon-iodine bond, serves as an effective chain transfer agent, allowing for the controlled synthesis of low molecular weight polymers (telomers) with specific end-groups.
The presence of both chlorine and fluorine atoms in the telogen introduces unique properties to the resulting telomers, influencing their solubility, reactivity, and thermal stability. These characteristics make them of particular interest in the development of novel materials and drug delivery systems.
Principle of Telomerization
Radical telomerization is a polymerization reaction in which a chain transfer agent, known as a telogen (in this case, this compound), reacts with a polymerizable monomer, referred to as a taxogen (e.g., ethylene, vinylidene fluoride). The reaction is typically initiated by a radical initiator, leading to the formation of a series of telomers with the general structure:
R-(M)n-I
Where:
-
R is the fragment of the telogen (ClCF₂CClFCF₂CF₂-)
-
M is the monomer unit
-
n is the degree of polymerization
-
I is the iodine atom from the telogen
The distribution of telomers with different degrees of polymerization (n) can be controlled by adjusting the molar ratio of the telogen to the monomer.
Key Applications
The telomers derived from this compound are versatile building blocks for further chemical modifications. The terminal iodine atom can be readily substituted to introduce various functional groups, enabling the synthesis of a diverse range of molecules with tailored properties.
Potential applications include:
-
Synthesis of Fluorinated Surfactants: The introduction of hydrophilic groups can lead to novel surfactants with enhanced surface activity and stability.
-
Development of Advanced Coatings: The unique combination of chlorine and fluorine can impart desirable properties such as low surface energy, chemical resistance, and thermal stability to coatings.
-
Intermediates for Pharmaceutical Synthesis: The specific halogenation pattern may be a key structural motif in the synthesis of complex pharmaceutical ingredients.
Experimental Protocols
The following protocols provide a general framework for the telomerization of this compound with common monomers. Disclaimer: These are generalized protocols and should be optimized for specific experimental setups and desired outcomes.
Protocol 1: Telomerization with Ethylene
Objective: To synthesize a series of 1,2-dichloro-1,1,2-trifluoro-4-(polyethylene)iodobutanes.
Materials:
-
This compound (Telogen)
-
Ethylene (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous solvent (e.g., acetonitrile, t-butanol)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
-
Vacuum line
-
Gas cylinders for ethylene and nitrogen
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with dry nitrogen to remove any oxygen.
-
Charging the Reactor: Under a nitrogen atmosphere, add this compound and the radical initiator (AIBN) to the reactor. Add the anhydrous solvent.
-
Sealing and Purging: Seal the reactor and perform several vacuum/nitrogen cycles to ensure an inert atmosphere.
-
Introduction of Ethylene: Introduce ethylene gas into the reactor to the desired pressure. The molar ratio of telogen to monomer will influence the average chain length of the resulting telomers.
-
Reaction: Heat the reactor to the desired temperature (typically 70-90 °C for AIBN) and stir the reaction mixture. Monitor the pressure and temperature throughout the reaction. The reaction time can vary from a few hours to overnight.
-
Cooling and Venting: After the reaction is complete, cool the reactor to room temperature. Carefully vent the unreacted ethylene in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and transfer the reaction mixture. Remove the solvent under reduced pressure.
-
Purification: The crude product, a mixture of telomers, can be purified by fractional distillation under vacuum or by column chromatography to isolate telomers with specific chain lengths.
-
Characterization: Characterize the products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 2: Telomerization with Vinylidene Fluoride (VDF)
Objective: To synthesize a series of 1,2-dichloro-1,1,2-trifluoro-4-(polyvinylidene fluoride)iodobutanes.
Materials:
-
This compound (Telogen)
-
Vinylidene fluoride (VDF) (Monomer)
-
Di-tert-butyl peroxide (DTBP) (Initiator)
-
Anhydrous solvent (e.g., acetonitrile)
-
High-pressure autoclave reactor
-
Vacuum line
-
Gas cylinders for VDF and nitrogen
Procedure:
-
Reactor Preparation: Follow the same procedure as in Protocol 1.
-
Charging the Reactor: Add this compound, the initiator (DTBP), and the solvent to the reactor under a nitrogen atmosphere.
-
Sealing and Purging: Seal and purge the reactor as described previously.
-
Introduction of VDF: Introduce VDF gas into the reactor to the desired pressure.
-
Reaction: Heat the reactor to a higher temperature suitable for DTBP decomposition (typically 110-130 °C). Stir and monitor the reaction as in Protocol 1.
-
Work-up and Purification: Follow the same cooling, venting, isolation, and purification steps as outlined in Protocol 1.
-
Characterization: Characterize the resulting telomers using GC-MS, NMR (¹H, ¹⁹F, ¹³C), and FTIR.
Data Presentation
The following tables present representative data that could be obtained from the telomerization reactions. The values are illustrative and will vary depending on the specific reaction conditions.
Table 1: Representative Reaction Conditions and Results for Telomerization Reactions
| Parameter | Telomerization with Ethylene | Telomerization with VDF |
| Telogen | This compound | This compound |
| Monomer | Ethylene | Vinylidene Fluoride |
| Initiator | AIBN | DTBP |
| Solvent | Acetonitrile | Acetonitrile |
| Telogen:Monomer Ratio | 1:5 | 1:3 |
| Temperature (°C) | 80 | 120 |
| Pressure (bar) | 20 | 15 |
| Reaction Time (h) | 12 | 10 |
| Conversion (%) | 75 | 85 |
| Average n | 3.2 | 2.5 |
Table 2: Representative Telomer Distribution (by GC analysis)
| Telomer (n) | Ethylene Telomers (Area %) | VDF Telomers (Area %) |
| n = 1 | 35 | 45 |
| n = 2 | 30 | 30 |
| n = 3 | 20 | 15 |
| n = 4 | 10 | 7 |
| n > 4 | 5 | 3 |
Visualizations
The following diagrams illustrate the key processes involved in the telomerization reaction.
Caption: General mechanism of radical telomerization.
Application Notes and Protocols for 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane as a Telogen in Fluorinated Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane as a telogen (chain transfer agent) for the synthesis of functionalized fluorinated polymers. The unique combination of both chlorine and iodine moieties in this telogen offers a versatile platform for producing telechelic polymers with tailored end-group functionalities, which are valuable in various applications, including specialty coatings, sealants, and as building blocks for more complex macromolecular architectures in drug delivery and biomedical materials.
Introduction
Telomerization is a controlled radical polymerization process where a telogen (or chain transfer agent) reacts with one or more monomer molecules (taxogens) to form low molecular weight polymers, known as telomers. The molecular weight and end-group functionality of the resulting polymers can be controlled by the ratio of telogen to monomer and the reactivity of the telogen. This compound (DCFI) is a promising telogen for the polymerization of fluoroalkenes due to the presence of a labile carbon-iodine (C-I) bond, which can readily participate in Iodine Transfer Polymerization (ITP), a form of reversible deactivation radical polymerization (RDRP). The presence of chlorine atoms further provides opportunities for post-polymerization modification.
Mechanism of Telomerization
The telomerization of a fluoroalkene, such as vinylidene fluoride (VDF), with DCFI proceeds via a radical chain mechanism. The key steps are initiation, propagation, chain transfer to the telogen, and termination. The C-I bond is significantly weaker than the C-Cl bond and is therefore the primary site for chain transfer.
A diagram illustrating the proposed reaction mechanism is provided below:
Caption: Proposed mechanism for the radical telomerization of a fluoroalkene with this compound.
Applications of Resulting Fluorinated Polymers
Fluorinated polymers functionalized with iodo and chloro end-groups are valuable intermediates for a variety of applications:
-
Block Copolymer Synthesis: The terminal iodine atom can be reactivated to initiate the polymerization of a second monomer, leading to the formation of well-defined block copolymers.
-
Surface Modification: The unique properties of fluoropolymers, such as low surface energy and chemical resistance, can be imparted to surfaces by grafting these telomers.
-
Functional Materials: The chloro- and iodo- end groups can be chemically modified to introduce other functionalities, such as hydroxyl, amino, or carboxylic acid groups, for applications in drug delivery, biocompatible materials, and advanced coatings.
Experimental Protocols
The following are generalized protocols for the telomerization of vinylidene fluoride (VDF) with this compound. These should be adapted and optimized for specific research goals.
Materials
-
Monomer: Vinylidene fluoride (VDF), technical grade, purified by passing through columns of activated alumina and molecular sieves.
-
Telogen: this compound (DCFI).
-
Initiator: Di-tert-butyl peroxide (DTBP) or Azobisisobutyronitrile (AIBN).
-
Solvent: Acetonitrile or 1,1,1,3,3-pentafluorobutane.
-
Degassing: Nitrogen or Argon gas.
Experimental Workflow
A visual representation of the general experimental workflow is provided below:
Caption: General experimental workflow for the telomerization of VDF with this compound.
Protocol for Bulk Telomerization of VDF
-
Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, pressure transducer, and thermocouple is dried in an oven and then purged with nitrogen.
-
Charging Reactants: this compound (e.g., 10 mmol) and the radical initiator (e.g., AIBN, 0.1 mmol) are introduced into the autoclave.
-
Degassing: The reactor is sealed and the contents are degassed by several freeze-pump-thaw cycles to remove oxygen.
-
Monomer Addition: A known amount of vinylidene fluoride (e.g., 100 mmol) is transferred into the cooled autoclave from a lecture bottle.
-
Polymerization: The autoclave is heated to the desired temperature (e.g., 75 °C for AIBN) and the reaction mixture is stirred. The pressure is monitored throughout the reaction.
-
Reaction Termination: After the desired reaction time or pressure drop, the autoclave is cooled in an ice bath to stop the polymerization.
-
Product Isolation: The unreacted VDF is carefully vented. The crude product is dissolved in a suitable solvent (e.g., acetone) and precipitated in a non-solvent (e.g., methanol or hexane).
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at 40-50 °C to a constant weight.
Protocol for Solution Telomerization of VDF
The procedure is similar to bulk polymerization, with the addition of a solvent along with the telogen and initiator in step 2. The choice of solvent is critical and should be inert to the radical reaction.
Data Presentation
| Telogen (Chain Transfer Agent) | Monomer | Temperature (°C) | Chain Transfer Constant (CTr) | Reference |
| 1-Iodoperfluorohexane | VDF | 75 | 7.7 | Inferred from literature |
| 1,1,2,2-Tetrafluoro-3-iodopropane | VDF | 75 | 0.3 | Inferred from literature |
| Carbon Tetrachloride (CCl4) | VDF | 60 | ~0.1 | Inferred from literature |
| This compound | VDF | ~75 | Expected: 1 - 10 | Hypothesized |
Note: The Chain Transfer Constant for this compound is a hypothesized value based on the high reactivity of the C-I bond in similar systems. Experimental determination is required for an accurate value.
The molecular weight of the resulting telomers can be controlled by the initial molar ratio of monomer to telogen ([M]0/[T]0).
| [VDF]0/[DCFI]0 | Initiator | Temperature (°C) | Expected Mn ( g/mol ) | Expected PDI |
| 10 | AIBN | 75 | 900 - 1200 | 1.2 - 1.5 |
| 20 | AIBN | 75 | 1800 - 2400 | 1.3 - 1.6 |
| 50 | AIBN | 75 | 4500 - 6000 | 1.4 - 1.8 |
Note: These are theoretical estimations. Actual values will depend on reaction conditions and conversion.
Characterization of Telomers
The synthesized telomers should be characterized by standard polymer analysis techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C): To confirm the chemical structure, determine the end-groups, and calculate the number-average molecular weight (Mn).
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Thermal Analysis (TGA, DSC): To evaluate the thermal stability and phase transitions of the polymers.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Vinylidene fluoride is a flammable gas. Handle with appropriate safety measures.
-
Organic peroxides can be explosive. Handle with care and store properly.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
High-pressure autoclaves should be operated by trained personnel.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile telogen for the synthesis of well-defined, functional fluorinated polymers for a range of advanced applications.
Application Notes and Protocols: Radical Addition of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane to Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radical addition of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane to alkenes and alkynes. This reaction is a valuable tool for the introduction of the dichlorotrifluorobutyl moiety into organic molecules, a functional group of interest in the development of novel pharmaceuticals and agrochemicals due to its unique electronic and lipophilic properties.
The protocols provided herein are based on well-established principles of radical chemistry and analogous reactions reported for structurally similar perfluoroalkyl iodides. While direct literature for the radical addition of this compound is limited, the methodologies described are expected to be highly applicable.
Reaction Principle and Mechanism
The radical addition of this compound to unsaturated carbon-carbon bonds proceeds via a radical chain mechanism. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, to generate a radical species. This initiator radical then abstracts the iodine atom from this compound to form the key 1,2-dichloro-1,1,2-trifluorobutyl radical.
This electrophilic radical readily adds to the electron-rich double or triple bond of an alkene or alkyne, respectively. The addition typically occurs in an anti-Markovnikov fashion, where the radical adds to the least substituted carbon atom to generate a more stable secondary or tertiary radical intermediate. This intermediate then abstracts an iodine atom from another molecule of this compound, propagating the chain and forming the final product.
Reaction Scheme: Addition to Alkenes
Caption: Radical chain mechanism for the addition to alkenes.
Reaction Scheme: Addition to Alkynes
Caption: Radical chain mechanism for the addition to alkynes.
Quantitative Data Summary
The following tables summarize expected yields for the radical addition of this compound to representative alkenes and alkynes based on analogous reactions with perfluoroalkyl iodides. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Radical Addition to Alkenes
| Alkene Substrate | Product Structure | Expected Yield (%) | Notes |
| 1-Octene | I-CH(C6H13)-CH2-CH2-CH2-CFCl-CFCl2 | 75-90 | Anti-Markovnikov addition product. |
| Styrene | I-CH(Ph)-CH2-CH2-CH2-CFCl-CFCl2 | 70-85 | Benzylic position of the intermediate radical enhances stability. |
| Cyclohexene | 1-Iodo-2-(4,4-dichloro-3,4,4-trifluorobutyl)cyclohexane | 65-80 | Mixture of diastereomers may be formed. |
| Methyl Acrylate | CH3OOC-CHI-CH2-CH2-CH2-CFCl-CFCl2 | 60-75 | Addition to electron-deficient alkenes is also feasible. |
Table 2: Radical Addition to Alkynes
| Alkyne Substrate | Product Structure (E/Z mixture) | Expected Yield (%) | Notes |
| 1-Octyne | I-C(C6H13)=CH-CH2-CH2-CFCl-CFCl2 | 70-85 | A mixture of E and Z isomers is typically observed. |
| Phenylacetylene | I-C(Ph)=CH-CH2-CH2-CFCl-CFCl2 | 65-80 | Product is a vinyl iodide. |
| 4-Octyne | I-C(C3H7)=C(C3H7)-CH2-CH2-CFCl-CFCl2 | 60-75 | Addition to internal alkynes is generally less regioselective. |
| Propargyl Alcohol | I-C(CH2OH)=CH-CH2-CH2-CFCl-CFCl2 | 55-70 | Tolerates hydroxyl functional groups. |
Experimental Protocols
Protocol 1: Thermally-Initiated Radical Addition to 1-Octene
This protocol describes a general procedure for the radical addition of this compound to an alkene using a thermal initiator.
Materials:
-
This compound
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent like benzene or tert-butanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Heating mantle with temperature control and magnetic stirrer
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-octene (1.0 eq).
-
Add anhydrous toluene (to make a 0.5 M solution with respect to the alkene).
-
Add this compound (1.2 eq).
-
Add AIBN (0.1 eq).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired iodoalkane product.
Protocol 2: Photochemically-Initiated Radical Addition to 1-Octyne
This protocol outlines a general method for the photochemical radical addition to an alkyne.
Materials:
-
This compound
-
1-Octyne
-
Anhydrous acetonitrile (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
Procedure:
-
To a quartz reaction vessel equipped with a magnetic stir bar and a gas inlet/outlet, add 1-octyne (1.0 eq).
-
Add anhydrous acetonitrile (to make a 0.2 M solution with respect to the alkyne).
-
Add this compound (1.5 eq).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, turn off the UV lamp.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired vinyl iodide product as a mixture of E/Z isomers.
Experimental Workflow
The following diagram illustrates a typical workflow for the radical addition reaction, from setup to product isolation.
Caption: General experimental workflow for radical addition.
Safety Precautions
-
This compound and other halogenated compounds should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
AIBN is a potentially explosive solid and should be handled with care, avoiding grinding and storing it at low temperatures.
-
Photochemical reactions should be conducted in a properly shielded apparatus to avoid exposure to harmful UV radiation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The provided protocols and data are intended for guidance and are based on analogous chemical transformations. Researchers should optimize reaction conditions for their specific substrates and exercise appropriate safety precautions in the laboratory.
Protocol for Free Radical Initiation with 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane: A General Guideline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a generalized protocol for the initiation of free radical reactions using 1,2-dichloro-1,1,2-trifluoro-4-iodobutane. Due to a lack of specific published experimental data for this particular reagent, this protocol is based on established methods for structurally similar polyhalogenated iodoalkanes. The primary methods for generating the crucial carbon-centered radical from the C-I bond are thermal or photochemical initiation, often facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or triethylborane (Et₃B). The resulting 1,2-dichloro-1,1,2-trifluorobutyl radical can then be utilized in various synthetic applications, including addition reactions to unsaturated systems. The following sections detail generalized procedures, key considerations, and representative reaction schemes.
Introduction
Free radical reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unique selectivity. Polyhalogenated alkanes, such as this compound, serve as valuable precursors for the generation of highly functionalized radical species. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon thermal or photochemical induction, making it an ideal initiation site for radical chain processes.
The general scheme for radical generation from this compound is depicted below:
Figure 1. General workflow for radical initiation and propagation.
Experimental Protocols
Two common methods for initiating radical reactions with iodoalkanes are presented below. These are generalized protocols and may require optimization for specific substrates and desired outcomes.
Protocol Using AIBN (Thermal Initiation)
Azobisisobutyronitrile (AIBN) is a widely used thermal initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals.
Materials:
-
This compound
-
Alkene or other radical acceptor
-
AIBN (recrystallized from methanol before use)
-
Anhydrous solvent (e.g., toluene, benzene, or tert-butanol)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel with a condenser
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the alkene (1.0 eq.), this compound (1.2 - 2.0 eq.), and AIBN (0.1 - 0.2 eq.).
-
Add anhydrous solvent to achieve a suitable concentration (typically 0.1 - 0.5 M).
-
Stir the reaction mixture and heat to 80-100 °C. The optimal temperature will depend on the solvent and the desired reaction rate.
-
Monitor the reaction progress by TLC, GC, or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. Workflow for AIBN-initiated radical reaction.
Protocol Using Triethylborane (Room Temperature Initiation)
Triethylborane, in the presence of a small amount of oxygen, is an effective radical initiator at ambient temperature.
Materials:
-
This compound
-
Alkene or other radical acceptor
-
Triethylborane (Et₃B) solution (e.g., 1.0 M in hexanes or THF)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
-
Air (via a syringe) or a controlled oxygen source
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the alkene (1.0 eq.), this compound (1.2 - 1.5 eq.), and anhydrous solvent.
-
Stir the solution at room temperature.
-
Slowly add triethylborane (0.1 - 0.3 eq.) via syringe.
-
Introduce a small amount of air or oxygen into the headspace of the flask via a syringe. Caution: The reaction can be exothermic.
-
Monitor the reaction progress by TLC, GC, or NMR spectroscopy. Additional portions of Et₃B and air may be required to drive the reaction to completion.
-
Upon completion, quench the reaction by opening the flask to the air for a few minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3. Workflow for triethylborane-initiated radical reaction.
Data Presentation
As no specific experimental data for reactions involving this compound could be located in the public domain, a table of quantitative data cannot be provided. Researchers are encouraged to perform small-scale optimization studies to determine the ideal reaction conditions for their specific application. Key parameters to optimize include:
-
Stoichiometry: The ratio of the iodoalkane to the radical acceptor.
-
Initiator Concentration: The molar equivalent of AIBN or triethylborane.
-
Solvent: The choice of solvent can influence reaction rates and solubility.
-
Temperature: Crucial for AIBN-initiated reactions.
-
Reaction Time: To be determined by reaction monitoring.
A hypothetical table for data collection during optimization is presented below.
| Entry | Initiator (eq.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | AIBN (0.1) | Toluene | 80 | 4 | ||
| 2 | AIBN (0.2) | Toluene | 80 | 4 | ||
| 3 | AIBN (0.1) | Benzene | 80 | 4 | ||
| 4 | Et₃B (0.2) | CH₂Cl₂ | RT | 2 | ||
| 5 | Et₃B (0.3) | CH₂Cl₂ | RT | 2 |
Safety Considerations
-
This compound is expected to be an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Work in a well-ventilated fume hood.
-
AIBN is a potentially explosive solid and should be handled with care. Avoid grinding and store at low temperatures.
-
Triethylborane is pyrophoric and will ignite upon contact with air. It should be handled as a solution under an inert atmosphere.
-
Solvents such as benzene and toluene are flammable and have associated health risks. Consult the safety data sheet (SDS) for each reagent before use.
Conclusion
While specific protocols for the free radical initiation of this compound are not currently available in the literature, the general methods outlined in this document provide a solid starting point for researchers. Both AIBN-mediated thermal initiation and triethylborane-mediated room temperature initiation are robust methods for generating carbon-centered radicals from iodoalkanes. Careful optimization of reaction parameters will be necessary to achieve desired outcomes in specific synthetic applications.
Application Notes and Protocols: 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane in the Synthesis of Pharmaceutical Intermediates
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific examples of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane being directly used in the synthesis of pharmaceutical intermediates. The following application notes and protocols are therefore based on the general reactivity of polyhalogenated iodoalkanes and the known importance of fluorinated moieties in medicinal chemistry. The provided information is intended for research and development purposes and should be adapted and optimized for specific applications.
Introduction
This compound (CF₂ClCFCl(CH₂)₂I) is a specialized synthetic building block. Its utility in pharmaceutical synthesis stems from the presence of multiple reactive sites: a primary iodo group, and vicinal chloro and fluoro substituents. These features allow for its potential use in a variety of transformations to construct complex fluorinated molecules, which are of significant interest in drug discovery. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1]
The primary iodine atom serves as a versatile handle for introducing the dichlorotrifluorobutyl moiety onto various scaffolds through radical, nucleophilic, or organometallic reactions. The chlorinated and fluorinated carbon backbone can influence the electronic properties and conformation of the final molecule.
Potential Synthetic Applications
Based on the functional groups present in this compound, it is anticipated to be a valuable reagent in the following key reaction types for the synthesis of pharmaceutical intermediates.
Radical Addition to Alkenes and Alkynes
The carbon-iodine bond can be homolytically cleaved using radical initiators (e.g., AIBN, triethylborane) or photoredox catalysis to generate a primary alkyl radical. This radical can then add to carbon-carbon double or triple bonds, forming a new carbon-carbon bond. This strategy is particularly useful for the synthesis of complex acyclic and cyclic systems.
General Experimental Workflow for Radical Addition:
Caption: General workflow for a radical addition reaction.
Reductive Radical Cyclization
If the radical generated from this compound is tethered to an unsaturated moiety within the same molecule, an intramolecular cyclization can occur. This is a powerful method for the construction of fluorinated carbocyclic and heterocyclic rings, which are common motifs in pharmaceuticals.
Illustrative Radical Cyclization Pathway:
Caption: A potential pathway for radical cyclization.
Cross-Coupling Reactions
The iodo group can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Negishi couplings. These reactions would allow for the direct attachment of the dichlorotrifluorobutyl group to aromatic or vinyl systems, providing access to a wide range of fluorinated building blocks.
Hypothetical Experimental Protocols
The following are hypothetical protocols based on general procedures for similar compounds. These have not been tested and would require significant optimization.
Protocol 3.1: Radical Addition to an Alkene
Objective: To synthesize a functionalized alkane by the radical addition of this compound to a terminal alkene.
Materials:
-
This compound
-
Terminal alkene (e.g., 1-octene)
-
Azobisisobutyronitrile (AIBN)
-
Degassed toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the terminal alkene (1.2 eq) in degassed toluene.
-
Add AIBN (0.1 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, or until TLC analysis indicates consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
-
Characterize the product by NMR and mass spectrometry.
Quantitative Data (Hypothetical):
| Entry | Alkene | Initiator | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octene | AIBN | 80 | 6 | 75 |
| 2 | Styrene | AIBN | 80 | 5 | 68 |
| 3 | Methyl acrylate | AIBN | 75 | 8 | 82 |
Protocol 3.2: Suzuki Cross-Coupling
Objective: To synthesize an aryl-substituted dichlorotrifluorobutane via a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a Schlenk tube, add the arylboronic acid (1.5 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a degassed solution of this compound (1.0 eq) in 1,4-dioxane.
-
Add degassed water to the mixture.
-
Heat the reaction mixture to 90-100 °C for 12-18 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 65 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 72 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 58 |
Safety Information
This compound is a halogenated organic compound and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
References
Application Notes and Protocols for Reactions Involving 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
Introduction
1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is a polyhalogenated organofluorine compound. Its structure, featuring a reactive carbon-iodine bond and a dichlorotrifluoroethyl moiety, suggests its utility as a building block in organic synthesis for the introduction of the –CH2CH2CF(Cl)CF2Cl group. The presence of fluorine and chlorine atoms can impart unique electronic and steric properties to target molecules, making this compound of interest to researchers in medicinal chemistry, agrochemistry, and materials science.
Chemical Structure:
Physicochemical Properties (Predicted):
Due to the lack of specific experimental data, the properties of this compound are predicted based on its structure.
| Property | Value |
| CAS Number | 679-69-6 |
| Molecular Formula | C4H4Cl2F3I |
| Molecular Weight | 306.88 g/mol |
| Boiling Point | Not available |
| Density | Not available |
Potential Applications and Synthetic Utility
Based on the known reactivity of fluoroalkyl iodides, this compound could potentially be employed in a variety of chemical transformations.
Radical Addition Reactions
The carbon-iodine bond in fluoroalkyl iodides is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN, peroxides) or photolysis to generate a fluoroalkyl radical. This radical can then add across alkenes and alkynes to form new carbon-carbon bonds.
Potential Application: Synthesis of complex fluorinated alkanes and alkenes.
Nucleophilic Substitution Reactions
The carbon atom attached to the iodine is susceptible to nucleophilic attack, leading to the displacement of the iodide ion. This allows for the introduction of various functional groups.
Potential Application: Synthesis of fluorinated ethers, amines, azides, and other derivatives.
Metal-Catalyzed Cross-Coupling Reactions
Fluoroalkyl iodides can participate in various transition-metal-catalyzed cross-coupling reactions, such as Ullmann, Sonogashira, and Heck-type couplings, to form carbon-carbon and carbon-heteroatom bonds.
Potential Application: Synthesis of fluorinated aryl, vinyl, and alkynyl derivatives.
Proposed Experimental Protocols (Hypothetical)
The following protocols are generalized procedures and will require optimization for the specific substrate and desired product.
Protocol 1: Radical Addition to an Alkene
This protocol describes a hypothetical radical addition of this compound to a generic terminal alkene.
Materials:
-
This compound
-
Terminal alkene (e.g., 1-octene)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and the terminal alkene (1.2 eq) in anhydrous toluene.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add the radical initiator AIBN (0.1 eq).
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Hypothetical):
| Entry | Alkene | Initiator | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octene | AIBN | 85 | 6 | Data not available |
| 2 | Styrene | BPO | 90 | 8 | Data not available |
Protocol 2: Nucleophilic Substitution with a Phenoxide
This protocol outlines a hypothetical nucleophilic substitution reaction with a generic phenoxide.
Materials:
-
This compound
-
Phenol derivative
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask under a nitrogen atmosphere, add the phenol derivative (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add this compound (1.0 eq) dropwise to the solution.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation (Hypothetical):
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaH | DMF | 65 | 12 | Data not available |
| 2 | 4-Methoxyphenol | K2CO3 | Acetonitrile | 80 | 18 | Data not available |
Visualization of Proposed Reaction Pathways
The following diagrams illustrate the general workflows for the proposed reactions.
Caption: Proposed workflow for the radical addition of this compound to an alkene.
Caption: Proposed workflow for the nucleophilic substitution of this compound with a phenoxide.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle sodium hydride with extreme care as it is a flammable solid and reacts violently with water.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
While specific experimental data for this compound is currently limited, its structure suggests it is a valuable precursor for the synthesis of novel fluorinated compounds. The proposed protocols, based on the established reactivity of similar fluoroalkyl iodides, provide a foundation for future research and development. It is anticipated that this compound will find applications in the creation of new pharmaceuticals, agrochemicals, and advanced materials. Further experimental investigation is necessary to fully elucidate its reactivity and potential.
Application Notes and Protocols: Reaction of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane with Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of polyhalogenated iodoalkanes, such as 1,2-dichloro-1,1,2-trifluoro-4-iodobutane, with vinyl ethers represents a robust method for the synthesis of novel fluorinated ether derivatives. These products are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atoms, including enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and a generalized experimental protocol for the free-radical addition of this compound to various vinyl ethers.
The reaction proceeds via a free-radical chain mechanism, where the relatively weak carbon-iodine bond is homolytically cleaved to generate a perfluoroalkyl radical. This radical then adds across the double bond of the vinyl ether, followed by abstraction of an iodine atom from another molecule of the iodoalkane to propagate the chain.
Reaction Mechanism and Workflow
The overall transformation involves the addition of the ClFC(Cl)CF2CH2CH2- radical to the vinyl ether double bond. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate.
-
Initiation: The reaction can be initiated by thermal means, photochemically, or by using a radical initiator (e.g., AIBN, benzoyl peroxide). The initiator abstracts the iodine atom from this compound to generate the primary radical.
-
Propagation: The generated fluoroalkyl radical adds to the vinyl ether. This is followed by the transfer of an iodine atom from another molecule of this compound to the newly formed radical, yielding the product and regenerating the fluoroalkyl radical.
-
Termination: The reaction is terminated by the combination of two radical species.
Below is a DOT script visualizing the experimental workflow for this reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions of perfluoroalkyl iodides with vinyl ethers. The addition of n-perfluorobutyl iodide to a vinyl ether has been reported to proceed with a yield of 89% under electrochemical activation.[1]
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1.0 - 1.5 equivalents of iodoalkane per equivalent of vinyl ether | An excess of the iodoalkane can help to ensure complete consumption of the vinyl ether. |
| Solvent | Acetonitrile, Dioxane, or solvent-free | The choice of solvent can influence reaction rate and product distribution. |
| Initiator | AIBN (0.1 - 0.2 equivalents) or thermal initiation (80-100 °C) | The amount of initiator should be optimized for each specific reaction. |
| Temperature | 70 - 100 °C | Higher temperatures may be required for less reactive vinyl ethers. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS until the starting material is consumed. |
| Expected Yield | 70 - 90% | Yields are highly dependent on the specific substrates and reaction conditions. |
Detailed Experimental Protocol
This protocol provides a general procedure for the free-radical addition of this compound to a generic vinyl ether.
Materials:
-
This compound
-
Vinyl ether (e.g., ethyl vinyl ether, butyl vinyl ether)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., acetonitrile or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with a heating mantle)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Add the desired vinyl ether (1.0 - 1.2 eq) and the chosen anhydrous solvent (e.g., acetonitrile, 0.5 M concentration).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Initiation:
-
Add the radical initiator, such as AIBN (0.1 eq), to the reaction mixture.
-
Begin stirring and gently heat the mixture to 80 °C using a heating mantle.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction is considered complete when the limiting reagent (typically the vinyl ether) is no longer detectable. This may take between 4 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel.
-
A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.
-
Collect the fractions containing the desired product and combine them.
-
-
Characterization:
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified product.
-
Characterize the final product by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
-
The logical relationship between the key steps of the protocol is illustrated in the following diagram:
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Fluorinated compounds and their reagents can be hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Vinyl ethers are often volatile and flammable. Handle them with care and away from ignition sources.
-
Radical initiators like AIBN can be explosive under certain conditions. Follow the supplier's safety data sheets for proper handling and storage.
By following these guidelines and protocols, researchers can safely and effectively synthesize novel fluorinated ethers for a variety of applications in drug discovery and materials science.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a hypothetical, representative protocol for conducting Atom Transfer Radical Polymerization (ATRP) using 1,2-dichloro-1,1,2-trifluoro-4-iodobutane as an initiator. ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] The use of a fluorinated initiator such as this compound can impart unique properties to the resulting polymers, such as hydrophobicity and thermal stability.[3]
Introduction to ATRP
Atom Transfer Radical Polymerization (ATRP) is a reversible-deactivation radical polymerization method that relies on a dynamic equilibrium between active propagating radicals and dormant species.[4] This equilibrium is mediated by a transition metal catalyst, typically a copper complex, which reversibly transfers a halogen atom between the catalyst and the dormant polymer chain.[4][5][6][7] This process allows for the controlled growth of polymer chains, leading to polymers with low polydispersity.[8]
The general mechanism of ATRP involves the activation of a dormant alkyl halide initiator (R-X) by a transition metal complex in a lower oxidation state (e.g., Cu(I)) to generate a radical (R•) and the corresponding metal complex in a higher oxidation state (e.g., X-Cu(II)).[4][6] The radical then propagates by adding to monomer units. The propagating chain is subsequently deactivated by the oxidized metal complex, reforming the dormant species and the reduced metal catalyst.[4][6]
Role of this compound as an Initiator
Experimental Protocols
This section provides a detailed protocol for the ATRP of Methyl Methacrylate (MMA) using this compound as the initiator.
Protocol: ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation:
-
Pass MMA through a column of basic alumina to remove the inhibitor.
-
Dry anisole over calcium hydride and distill under reduced pressure.
-
Store the purified MMA and anisole under an inert atmosphere.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0717 g, 0.5 mmol).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
-
Preparation of the Reaction Mixture:
-
In a separate, dry, and argon-purged flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol), this compound (e.g., 0.164 g, 0.5 mmol), and anisole (5 mL).
-
Deoxygenate this mixture by bubbling with argon or nitrogen for at least 30 minutes.
-
-
Initiation of Polymerization:
-
To the Schlenk flask containing CuBr, add the deoxygenated ligand, PMDETA (e.g., 0.0867 g, 0.5 mmol), via a syringe.
-
Stir the mixture until the copper complex forms (a colored solution should appear).
-
Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst complex via a cannula or a degassed syringe.
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
-
Polymerization and Monitoring:
-
Allow the polymerization to proceed for the desired time (e.g., 6 hours).
-
Samples can be taken periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
-
Termination and Polymer Isolation:
-
To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran, THF).
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Data Presentation
The following table presents hypothetical but expected results for the ATRP of MMA using the protocol described above.
| Parameter | Theoretical Value | Experimental Value |
| Target Degree of Polymerization | 100 | - |
| Monomer Conversion | - | 85% |
| Theoretical Molecular Weight (Mn,th) | 8,828 g/mol | - |
| Experimental Molecular Weight (Mn,exp) | - | 8,950 g/mol |
| Polydispersity Index (PDI) | < 1.5 | 1.15 |
Theoretical molecular weight is calculated as: Mn,th = ([Monomer]/[Initiator]) × Monomer Molecular Weight × Conversion + Initiator Molecular Weight.
Visualizations
ATRP Mechanism
The following diagram illustrates the general mechanism of Atom Transfer Radical Polymerization.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for a typical ATRP synthesis.
Caption: Experimental workflow for a typical ATRP synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Cu(0)-RDRP of acrylates using an alkyl iodide initiator - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01563C [pubs.rsc.org]
- 10. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Synthesis of Functionalized Fluorocarbons Utilizing 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is a halogenated hydrocarbon that presents itself as a potentially versatile building block in the synthesis of functionalized fluorocarbons. Its structure, featuring a reactive iodine atom, a dichlorotrifluoroethyl moiety, and a flexible butane chain, suggests its utility in introducing fluorinated fragments into organic molecules. Such fluorinated compounds are of significant interest in pharmaceutical and materials science due to the unique properties conferred by fluorine, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This document aims to provide a theoretical framework and generalized protocols for the application of this compound in key synthetic transformations, namely radical addition to unsaturated systems and nucleophilic substitution reactions.
Introduction to Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets. Building blocks such as this compound offer a route to introduce the unique CF3CFClCFCl- moiety, which can be further elaborated.
Key Synthetic Applications and Generalized Protocols
While specific literature on the reactions of this compound is not extensively available, its reactivity can be predicted based on the well-established chemistry of alkyl iodides. The primary modes of reaction are expected to be free radical additions and nucleophilic substitutions at the carbon-iodine bond.
Free Radical Addition to Alkenes and Alkynes
The carbon-iodine bond in this compound can be homolytically cleaved using radical initiators (e.g., azobisisobutyronitrile - AIBN, peroxides) or photochemically to generate a 4-(2,2-dichloro-1,1,2-trifluoroethyl)butyl radical. This radical can then add across the double or triple bond of various unsaturated substrates. This reaction, often referred to as an anti-Markovnikov addition, is a powerful tool for C-C bond formation.
General Experimental Protocol: Radical Addition to an Alkene
-
Reagents and Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine the alkene (1.0 eq.), this compound (1.2 eq.), and a radical initiator such as AIBN (0.1 eq.).
-
Solvent: Add a suitable degassed solvent (e.g., toluene, benzene, or tert-butanol).
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for the chosen initiator (typically 80-110 °C for AIBN).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired functionalized fluorocarbon.
Expected Product: The reaction with a generic alkene (R-CH=CH₂) would yield a product with the general structure R-CHI-CH₂-(CH₂)₄-CFCl₂CF₃.
Quantitative Data (Hypothetical):
| Alkene Substrate | Product Structure | Theoretical Yield (%) |
| 1-Octene | CF₃CFClCFCl(CH₂)₆CHICH₃ | 60-80 |
| Styrene | CF₃CFClCFCl(CH₂)₄CH(Ph)CH₂I | 55-75 |
| Methyl Acrylate | CF₃CFClCFCl(CH₂)₄CH(CO₂Me)CH₂I | 50-70 |
Note: The yields presented in this table are hypothetical and based on typical outcomes for similar radical addition reactions. Actual yields will depend on specific reaction conditions and substrates.
Experimental Workflow for Radical Addition
Caption: General workflow for the radical addition of this compound to an alkene.
Nucleophilic Substitution Reactions
The iodide in this compound is an excellent leaving group, making the compound susceptible to nucleophilic attack. A wide range of nucleophiles can be employed to displace the iodide, leading to the introduction of various functional groups.
General Experimental Protocol: Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)
-
Reagents and Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF, acetonitrile).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide) (1.1-1.5 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Quantitative Data (Hypothetical):
| Nucleophile (Nu⁻) | Product Structure | Functional Group Introduced | Theoretical Yield (%) |
| N₃⁻ | CF₃CFClCFCl(CH₂)₄N₃ | Azide | 85-95 |
| CN⁻ | CF₃CFClCFCl(CH₂)₄CN | Nitrile | 70-85 |
| PhS⁻ | CF₃CFClCFCl(CH₂)₄SPh | Phenylthioether | 80-90 |
| RO⁻ | CF₃CFClCFCl(CH₂)₄OR | Ether | 60-80 |
Note: The yields presented in this table are hypothetical and based on typical outcomes for similar nucleophilic substitution reactions of alkyl iodides.
Signaling Pathway for Nucleophilic Substitution
Caption: Generalized SN2 reaction pathway for this compound.
Applications in Drug Development and Materials Science
The functionalized fluorocarbons synthesized from this compound could have several potential applications:
-
Pharmaceuticals: The introduction of the dichlorotrifluoroethylbutyl moiety can be used to modify the pharmacokinetic properties of lead compounds, potentially improving their metabolic stability and membrane permeability.
-
Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal and herbicidal activity.
-
Polymers and Materials: The synthesized molecules can serve as monomers or additives for the creation of specialty polymers with tailored properties such as thermal stability, chemical resistance, and low surface energy.
Safety and Handling
This compound is expected to be a halogenated organic compound and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
While specific experimental data for the reactions of this compound is limited in publicly accessible literature, its chemical structure strongly suggests its utility as a precursor for a variety of functionalized fluorocarbons via radical addition and nucleophilic substitution pathways. The protocols and hypothetical data presented here provide a foundational guide for researchers to explore the synthetic potential of this promising fluorinated building block. Further experimental investigation is warranted to fully elucidate its reactivity and expand its applications in chemistry and related sciences.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
Welcome to the technical support center for reactions involving 1,2-dichloro-1,1,2-trifluoro-4-iodobutane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and generalized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is primarily used as a source of the 4,5-dichloro-4,5,5-trifluorobutyl radical in various addition reactions, particularly with alkenes and alkynes. This allows for the introduction of a functionalized fluorinated alkyl chain, a valuable motif in the synthesis of pharmaceuticals and advanced materials.
Q2: What type of reaction mechanism is most common for this compound?
A2: The carbon-iodine bond is the most labile and is susceptible to homolytic cleavage to form a carbon-centered radical. Therefore, the predominant reaction mechanism is free radical addition. This can be initiated by thermal methods, photolysis, or with a radical initiator.
Q3: Why am I observing low to no product yield in my reaction?
A3: Low yields can stem from several factors. Common causes include inefficient radical initiation, unfavorable reaction temperatures, incorrect stoichiometry of reactants, or deactivation of the catalyst. Refer to the troubleshooting guide for a systematic approach to diagnosing and resolving this issue.
Q4: What are the likely side products in reactions with this compound?
A4: Common side products can include dimers of the starting radical, products of hydrogen abstraction by the radical from the solvent, and in the case of radical addition to alkenes, telomerization products where the initial product adduct reacts further with the starting alkene.
Q5: How can I purify the final product?
A5: Purification strategies depend on the physical properties of the product. Common methods include vacuum distillation for volatile compounds, column chromatography on silica gel for less volatile materials, and recrystallization for solid products.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is a frequent challenge in radical reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Radical Initiation | - Thermal Initiation: Ensure the reaction temperature is sufficient to induce homolysis of the radical initiator (e.g., AIBN, benzoyl peroxide). Consult literature for the optimal temperature range for your chosen initiator. - Photochemical Initiation: Verify the wavelength of your light source is appropriate for the photocatalyst or the direct photolysis of the C-I bond. Ensure the reaction vessel is transparent to the required wavelength. - Chemical Initiation: Check the purity and activity of your radical initiator. Consider screening different initiators. |
| Inappropriate Reaction Temperature | Radical additions have an optimal temperature range. Too low, and the initiation and propagation steps are slow. Too high, and side reactions like dimerization and elimination can dominate. Systematically vary the temperature in 5-10 °C increments to find the optimum. |
| Incorrect Stoichiometry | The ratio of the alkene/alkyne to the iodo-reagent is critical. An excess of the alkene can lead to telomerization. Start with a 1:1 or 1:1.2 ratio of alkene to this compound and optimize from there. |
| Solvent Effects | The choice of solvent can influence radical stability and reactivity. Solvents with easily abstractable hydrogens (e.g., THF) can lead to side products. Consider solvents like acetonitrile, t-butanol, or benzene. |
| Presence of Inhibitors | Radical reactions are sensitive to inhibitors like oxygen or certain impurities. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled solvents and reagents. |
Issue 2: Formation of Multiple Products
The presence of multiple products complicates purification and reduces the yield of the desired compound.
| Potential Cause | Recommended Solution |
| Telomerization | This occurs when the product radical adduct reacts with another molecule of the starting alkene. To minimize this, use a slow addition of the alkene to the reaction mixture to maintain a low concentration of the alkene at all times. |
| Dimerization of Radical | If the concentration of the this compound radical is too high, it can dimerize. Reduce the rate of radical generation by lowering the temperature or using a lower concentration of the initiator. |
| Stereoisomer Formation | Radical additions to prochiral alkenes can result in diastereomers. The stereoselectivity can sometimes be influenced by the choice of solvent or by using chiral auxiliaries or catalysts. |
Experimental Protocols
General Protocol for Radical Addition to an Alkene
This protocol provides a general methodology for the addition of this compound to an alkene. Note: This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and the radical initiator (e.g., AIBN, 0.1 eq).
-
Add anhydrous solvent (e.g., acetonitrile or t-butanol) to dissolve the reactants.
-
-
Initiation:
-
Begin stirring and purge the system with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for AIBN).
-
-
Addition of Alkene:
-
Dissolve the alkene (1.2 eq) in the reaction solvent.
-
Add the alkene solution dropwise to the reaction mixture over a period of 1-2 hours using the dropping funnel.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
Continue heating until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
-
Data Presentation
Table 1: Effect of Initiator and Temperature on Yield
| Entry | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | AIBN (10) | 70 | 8 | 65 | 55 |
| 2 | AIBN (10) | 80 | 8 | 95 | 82 |
| 3 | AIBN (10) | 90 | 8 | >99 | 75 (with side products) |
| 4 | Benzoyl Peroxide (10) | 80 | 8 | 80 | 70 |
| 5 | Benzoyl Peroxide (10) | 90 | 8 | >99 | 85 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.
Table 2: Influence of Solvent on Reaction Outcome
| Entry | Solvent | Conversion (%) | Desired Product (%) | Side Products (%) |
| 1 | Acetonitrile | 95 | 82 | 13 |
| 2 | Toluene | 92 | 78 | 18 |
| 3 | Tetrahydrofuran | 85 | 60 | 25 (H-abstraction) |
| 4 | 1,4-Dioxane | 88 | 70 | 18 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.
Visualizations
side reactions and byproduct formation with 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
Welcome to the technical support center for 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and byproduct formation during its use in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of an elimination product in my reaction with a strong, non-bulky base. What is happening and how can I minimize it?
A1: You are likely observing a competing E2 elimination reaction. The carbon-iodine bond is a good leaving group, and in the presence of a strong base, dehydroiodination can occur to form an alkene. With a non-bulky base, the more substituted (Zaitsev) product is often favored.
Troubleshooting Steps:
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions.
-
Use a less basic nucleophile: If your desired reaction is a substitution, consider if a weaker base can still be effective.
-
Use a bulky, non-nucleophilic base for elimination: If elimination is the desired outcome, using a bulky base like potassium tert-butoxide will favor the formation of the less substituted (Hofmann) alkene.[1][2][3]
Q2: My reaction is producing a complex mixture of unidentified byproducts, and the reaction is not going to completion. What could be the cause?
A2: This could be due to radical-initiated side reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat, light, or radical initiators to form a primary alkyl radical.[4][5][6] This radical can then participate in a variety of non-specific reactions, leading to a complex product mixture.
Troubleshooting Steps:
-
Run the reaction in the dark: Use an amber glass flask or wrap the reaction vessel in aluminum foil to exclude light.
-
Degas the solvent: Remove dissolved oxygen, which can act as a radical initiator, by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before use.
-
Add a radical inhibitor: A small amount of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO can suppress radical side reactions.
Q3: I am attempting a nucleophilic substitution on the primary iodide, but I am seeing evidence of reaction at the dichlorofluoromethyl end of the molecule. Is this possible?
A3: While the primary iodide is the most reactive site for nucleophilic substitution, under certain conditions, particularly with hard nucleophiles or under harsh reaction conditions, reaction at the C-Cl bonds is possible. However, the C-F bonds are generally very stable and unlikely to react. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent chlorine atoms.
Troubleshooting Steps:
-
Use a soft nucleophile: Soft nucleophiles have a greater affinity for the softer electrophilic carbon attached to the iodine.
-
Employ milder reaction conditions: Avoid high temperatures and highly forcing conditions that could lead to less selective reactions.
Q4: Can this compound undergo hydrolysis?
A4: While highly fluorinated alkanes are generally resistant to hydrolysis, the presence of the C-Cl and C-I bonds makes the molecule susceptible to hydrolysis under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases. Hydrolysis would likely occur preferentially at the C-I bond, followed by the C-Cl bonds.
Troubleshooting Steps:
-
Ensure anhydrous reaction conditions: Use dry solvents and reagents to prevent unwanted hydrolysis.
-
Control the pH of the reaction mixture: Avoid strongly acidic or basic conditions unless required for the desired transformation.
Potential Byproducts Summary
| Side Reaction Type | Potential Byproduct(s) | Conditions Favoring Formation |
| E2 Elimination | 1,2-Dichloro-1,1,2-trifluorobut-3-ene (and isomers) | Strong bases, high temperatures. |
| Radical Reactions | Dimerized products, products of reaction with solvent, hydrodeiodination product (1,2-Dichloro-1,1,2-trifluorobutane) | Heat, light, presence of radical initiators (e.g., oxygen). |
| Nucleophilic Substitution at Chlorine | Products where one or both chlorine atoms are substituted | Harsh reaction conditions, hard nucleophiles. |
| Hydrolysis | 4-(1,2-Dichloro-1,1,2-trifluoroethyl)butan-1-ol | Presence of water, acidic or basic conditions. |
Experimental Protocol: Minimizing E2 Elimination in a Nucleophilic Substitution Reaction
This protocol details a method for the substitution of the iodine in this compound with an azide nucleophile, while minimizing the competing E2 elimination side reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Temperature-controlled oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add sodium azide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension at room temperature.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60°C using a temperature-controlled oil bath. The lower temperature is chosen to disfavor the higher activation energy elimination pathway.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired azide product from any unreacted starting material and elimination byproducts.
Visualizing Reaction Pathways
The following diagram illustrates the primary desired reaction pathway (Sₙ2 substitution) and the common competing side reaction (E2 elimination).
Caption: Desired Sₙ2 vs. competing E2 pathway.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Generation and reaction of alkyl radicals in open reaction vessels - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of reaction products derived from 1,2-dichloro-1,1,2-trifluoro-4-iodobutane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Issue 1: Product Decomposition during Silica Gel Chromatography
-
Question: My product, which contains a sensitive functional group, appears to be decomposing on the silica gel column. How can I prevent this?
-
Answer: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, such as some iodinated molecules.[1] Consider the following solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of your silica gel in an eluent system containing 1-3% triethylamine or another suitable base.[2] Flush the column with this mixture before loading your sample.
-
Use an Alternative Stationary Phase: Test the stability of your crude product with different stationary phases.[1] Neutral or basic alumina can be excellent alternatives for acid-sensitive compounds.[1] For separating fluorinated molecules, specialized fluorinated stationary phases may also offer unique selectivity.[3]
-
Minimize Contact Time: Use flash chromatography with a slightly stronger solvent system to expedite elution and reduce the time your compound spends on the stationary phase.
-
Issue 2: Persistent Color from Iodine Impurities in the Final Product
-
Question: After purification, my product still has a brown or purple tint. How can I effectively remove unreacted iodine or iodine-containing reagents?
-
Answer: Residual iodine and iodine-based reagents are common impurities that can often be removed with a reductive aqueous wash before chromatographic purification.[4] The standard procedure involves washing the organic layer of your reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the color disappears.[4]
Issue 3: Poor Separation of Product from Structurally Similar Impurities
-
Question: I am struggling to separate my target compound from impurities with very similar polarity using flash chromatography. What can I do to improve resolution?
-
Answer: Co-elution is a common challenge when impurities have similar physicochemical properties to the desired product.[5] To improve separation:
-
Optimize Eluent System: Screen various solvent systems using Thin-Layer Chromatography (TLC). The ideal system should place your product at an Rf value of approximately 0.25-0.35 for good separation.[6]
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the chromatography run.[2] This can help resolve compounds that are close together in a single-solvent system.
-
Change the Stationary Phase: If normal-phase (silica/alumina) chromatography is ineffective, consider an orthogonal technique with a different separation mechanism, such as reversed-phase chromatography (e.g., C18 silica) or chromatography on a fluorinated phase.[3][5]
-
Issue 4: Difficulty Removing a Volatile Starting Material
-
Question: My reaction did not go to completion, and I am finding it difficult to remove the unreacted this compound from my higher-boiling product.
-
Answer: Given that this compound is a relatively volatile liquid (boiling point ~65°C), fractional distillation can be a highly effective purification method if your desired product has a significantly higher boiling point.[7] This allows for the removal of the lower-boiling starting material before pursuing other chromatographic methods if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for products derived from fluorinated and iodinated alkanes?
A1: The choice of purification method depends on the scale of the reaction and the physical properties of the product (e.g., solid vs. liquid, volatility, stability). The most common techniques are:
-
Aqueous Workup: Essential for removing inorganic salts and water-soluble impurities. A wash with a reducing agent like sodium thiosulfate is critical for removing residual iodine.[4]
-
Column Chromatography: The most versatile technique for purifying a wide range of compounds. Options for the stationary phase include standard silica gel, neutral or basic alumina, and reversed-phase or fluorinated silica gels.[1][3][8]
-
Distillation: Ideal for purifying liquid products that are thermally stable and have boiling points distinct from impurities.[4] Fractional distillation is used for separating liquids with close boiling points.[7]
-
Recrystallization: A highly effective method for purifying solid compounds, provided a suitable solvent system can be found that dissolves the compound when hot but not when cold.[8]
Q2: What are some common impurities I might encounter?
A2: Besides the unreacted starting material, common impurities can include reagents, solvents, and byproducts from side reactions.[8] For reactions involving this compound, be prepared to encounter other halogenated species or products resulting from incomplete reactions.
Q3: How can I effectively monitor fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for analyzing fractions.[6] After eluting the TLC plate, spots can be visualized in several ways:
-
UV Light: If your compounds contain a UV-active chromophore, they will appear as dark spots under a UV lamp.[9]
-
Iodine Staining: Placing the dried TLC plate in a chamber with a few crystals of iodine will cause organic compounds to appear as brown spots.[9]
-
Chemical Stains: Stains like potassium permanganate (KMnO₄) can be used to visualize a broader range of compounds that may not be UV-active.[6]
Data Presentation
Table 1: Comparison of Common Purification Methods
| Purification Method | Separation Principle | Best For | Advantages | Disadvantages |
| Flash Chromatography | Differential adsorption to a solid phase based on polarity.[6] | Most organic compounds, complex mixtures. | High resolution, applicable to a wide range of polarities, scalable. | Can cause decomposition of sensitive compounds, requires solvent, can be time-consuming.[1][2] |
| Distillation | Difference in boiling points of liquid components.[4] | Thermally stable liquids with different volatilities. | Excellent for large scales, can be very efficient for suitable mixtures. | Not suitable for azeotropes, thermally sensitive compounds, or non-volatile products.[10] |
| Recrystallization | Difference in solubility of a compound in a solvent at different temperatures.[8] | Crystalline solid products. | Can yield very high purity, relatively inexpensive. | Finding a suitable solvent can be difficult, may result in low yield, not for liquids or amorphous solids.[8] |
| Aqueous Wash | Partitioning of components between immiscible organic and aqueous phases.[4] | Removing inorganic salts, acids, bases, and highly polar impurities. | Fast, simple, effective for initial cleanup. | Limited to removing water-soluble or reactive (e.g., iodine) impurities.[4] |
Table 2: Common Solvent Systems for Normal-Phase Flash Chromatography
| Polarity | Non-polar Solvent | Polar Solvent | Typical Use |
| Very Low | Hexanes / Heptane | Diethyl Ether | Separation of very non-polar compounds like hydrocarbons. |
| Low to Medium | Hexanes / Heptane | Ethyl Acetate | General-purpose system for a wide range of compounds. |
| Medium to High | Dichloromethane | Methanol | Separation of more polar compounds (e.g., alcohols, amines). |
| Acidic Compounds | Hexanes / Ethyl Acetate | Acetic Acid (0.5-2%) | Improves peak shape for carboxylic acids. |
| Basic Compounds | Hexanes / Ethyl Acetate | Triethylamine (0.5-2%) | Prevents peak tailing for basic compounds like amines.[2] |
Experimental Protocols
Protocol 1: Reductive Aqueous Workup for Iodine Removal
This protocol describes the steps to remove colored iodine impurities from an organic reaction mixture.[4]
-
Transfer the crude reaction mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The brown/purple color of iodine should fade from the organic layer as it is reduced to colorless iodide (I⁻), which dissolves in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash (Steps 2-5) until the organic layer is colorless.
-
Perform a final wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer.
-
Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution to remove the drying agent before proceeding with solvent evaporation or chromatography.
Protocol 2: General Procedure for Flash Column Chromatography
This protocol provides a general workflow for purifying a compound using flash chromatography.[6]
-
Select the Solvent System: Use TLC to determine an appropriate eluent that gives the target compound an Rf of ~0.35.
-
Prepare the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[6]
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Avoid trapping air bubbles.
-
Add a protective layer of sand to the top of the silica bed.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.
-
Dry Loading: If the product is not very soluble in the eluent, pre-adsorb it onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica, and evaporating the solvent to get a free-flowing powder.[2] Carefully add this powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in an ordered array of test tubes or vials.
-
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. US2744148A - Process for fluorination of haloalkanes using a hydrogen fluoride activated catalyst containing alumina, a metal fluoride and basic aluminum fluoride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Kinetics of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane Additions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of reaction kinetics in additions involving 1,2-dichloro-1,1,2-trifluoro-4-iodobutane.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the addition of this compound to alkenes?
A1: The addition of this compound to alkenes typically proceeds via a free radical chain mechanism. This process involves three main stages: initiation, propagation, and termination.[1][2][3] Initiation involves the formation of a radical, usually facilitated by heat or light.[2][4] The propagation phase consists of the 'chain' part of the reaction where the radical adds to an alkene, forming a new radical, which then continues the chain.[1][2] Termination steps occur when two radicals combine, ending the chain reaction.[1][2][3]
Q2: How does temperature affect the kinetics and outcome of the reaction?
A2: Temperature plays a critical role in controlling the reaction kinetics. Higher temperatures generally increase the reaction rate by providing the necessary activation energy for radical initiation.[4] However, temperature can also influence the regioselectivity of the addition, determining whether the kinetic or thermodynamic product is favored.[5][6][7] At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest.[5][6][7] At higher temperatures, the reaction can become reversible, leading to the formation of the more thermodynamically stable product.[5][6]
Q3: What are common initiators for this type of radical addition?
A3: Common initiators for radical additions include peroxides (e.g., benzoyl peroxide), azo compounds (e.g., azobisisobutyronitrile or AIBN), and even heat or UV light to induce homolytic cleavage of the carbon-iodine bond.[2][4] The choice of initiator can affect the initiation rate and, consequently, the overall reaction kinetics. Triethylborane is another option that can be used at lower temperatures when exposed to oxygen.[4]
Q4: Can solvent choice influence the reaction kinetics?
A4: Yes, the choice of solvent can impact the reaction. While radical reactions are often considered less sensitive to solvent polarity than ionic reactions, the solvent can influence the solubility of reactants and the stability of radical intermediates. The solvent can also participate in chain transfer reactions, which can affect the overall efficiency of the desired addition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or No Reaction | Insufficient Initiation: The temperature may be too low for the chosen thermal initiator, or the UV light source may be too weak. | - Gradually increase the reaction temperature in increments of 5-10°C.- If using a photoinitiator, ensure the light source has the correct wavelength and intensity.- Consider a different initiator with a lower decomposition temperature, such as AIBN.[4] |
| Low Initiator Concentration: The concentration of the radical initiator may be too low to sustain the chain reaction. | - Increase the molar percentage of the initiator. A typical starting point is 1-5 mol%. | |
| Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities, can inhibit the reaction.[8] | - Degas the solvent and reactants thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture.- Purify reactants and solvents to remove potential inhibitors. | |
| Formation of Side Products | Polymerization of Alkene: If the alkene concentration is high relative to the iodo-compound, polymerization may compete with the desired 1:1 addition. | - Use a stoichiometric excess of this compound.- Add the alkene slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Dimerization of Radicals: At high radical concentrations, termination by radical-radical coupling can become significant. | - Reduce the initiator concentration or the rate of initiation (e.g., lower temperature or light intensity). | |
| Formation of Isomeric Products (1,2- vs. 1,4-addition in conjugated dienes): The reaction temperature may be favoring an undesired regioisomer. | - For the kinetic product (often the 1,2-adduct), run the reaction at a lower temperature.[5][6][7]- For the thermodynamic product (often the 1,4-adduct), a higher reaction temperature may be required to allow for equilibrium to be established.[5][6] | |
| Low Product Yield | Inefficient Chain Transfer: The propagation step where the iodine atom is transferred from the starting material to the new radical intermediate may be slow. | - Ensure the concentration of this compound is sufficient. |
| Premature Termination: The chain reaction may be terminating before a significant amount of product is formed. | - Re-evaluate the initiator concentration and reaction temperature to maintain a steady but low concentration of radicals. |
Experimental Protocols
General Protocol for the Radical Addition to an Alkene
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere (e.g., argon or nitrogen).
-
Degas the chosen solvent (e.g., cyclohexane, acetonitrile) by bubbling with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene and the degassed solvent under an inert atmosphere.
-
Add this compound to the flask.
-
Add the radical initiator (e.g., AIBN, 1-5 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., refluxing toluene for AIBN, which has a half-life of about an hour at 80°C).[4]
-
If using photoinitiation, irradiate the mixture with a UV lamp at the appropriate wavelength.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Visualizations
Caption: A flowchart of the general experimental workflow for the radical addition.
Caption: The relationship between kinetic and thermodynamic control in product formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 3. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Reactions with 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for reactions involving 1,2-dichloro-1,1,2-trifluoro-4-iodobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions for this compound?
A1: Given its structure, which includes a reactive carbon-iodine bond, this compound is primarily used in radical reactions. The most common transformations include Atom Transfer Radical Addition (ATRA) to alkenes and alkynes, and radical cyclizations. These reactions are valuable for introducing the dichlorotrifluorobutyl moiety into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and bioavailability.[1]
Q2: What types of catalysts are typically used for these reactions?
A2: The choice of catalyst depends on the desired reaction. For Atom Transfer Radical Addition (ATRA), transition metal complexes, particularly those of copper and palladium, are widely used. Photocatalysts, such as iridium and ruthenium complexes, are also effective for initiating the radical reaction under mild conditions using visible light. In some cases, thermal or chemical initiators like azobisisobutyronitrile (AIBN) can be employed.
Q3: How do I choose between a transition metal catalyst and a photocatalyst?
A3: The selection depends on several factors, including the substrate scope, desired reaction conditions, and functional group tolerance.
-
Transition metal catalysts (e.g., copper-based systems) are often cost-effective and highly efficient. They are suitable for a broad range of substrates.
-
Photocatalysts offer the advantage of initiating reactions at ambient temperature, which can be beneficial for thermally sensitive substrates. They often provide high levels of control and selectivity.
Q4: Can I perform these reactions without a metal catalyst?
A4: Yes, metal-free conditions are possible. Radical initiation can be achieved using organic dyes as photocatalysts or by employing radical initiators like AIBN or dibenzoyl peroxide with thermal or photochemical activation. However, catalyst-free systems might require more optimization to achieve high yields and selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Insufficient initiation of the radical reaction. 3. Poor quality of this compound or other reagents. 4. Incorrect reaction temperature or light source intensity (for photocatalysis). 5. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a freshly opened or properly stored catalyst. Consider a pre-catalyst activation step if applicable. 2. Increase the intensity of the light source for photocatalysis or the concentration of the chemical initiator. 3. Verify the purity of all reagents. Use freshly distilled solvents. 4. Optimize the reaction temperature or light wavelength/intensity. 5. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen). |
| Formation of side products (e.g., dimers of the starting material) | 1. High concentration of the radical intermediate. 2. Slow trapping of the radical by the substrate. | 1. Decrease the concentration of the radical initiator or the intensity of the light source to lower the steady-state concentration of radicals. 2. Increase the concentration of the alkene or alkyne substrate to favor the desired addition reaction. |
| Incomplete conversion | 1. Catalyst deactivation over time. 2. Insufficient reaction time. 3. Reversible reaction equilibrium. | 1. Add the catalyst in portions throughout the reaction. 2. Monitor the reaction progress by techniques like TLC, GC, or NMR and extend the reaction time if necessary. 3. If the reaction is reversible, consider using an excess of one of the reactants to shift the equilibrium towards the product. |
| Poor regioselectivity in addition reactions | 1. Steric and electronic factors of the substrate. 2. Nature of the catalyst and ligands. | 1. The regioselectivity of radical additions is often governed by the stability of the resulting radical intermediate. Modifying the substrate may be necessary. 2. Screen different ligands for the transition metal catalyst, as they can influence the steric environment of the catalytic center and thus the regioselectivity. |
Catalyst Selection and Reaction Conditions
The following table summarizes typical catalysts and conditions for radical addition reactions of haloalkanes, which can be adapted for this compound.
| Catalyst System | Typical Substrates | General Conditions | Advantages |
| Cu(I) complexes (e.g., CuBr, CuI) with ligands (e.g., bipyridine, PMDETA) | Alkenes, Alkynes | Anhydrous solvent (e.g., MeCN, DMF), Inert atmosphere, 25-80 °C | Cost-effective, wide substrate scope. |
| **Pd complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) ** | Alkenes, Alkynes | Anhydrous solvent (e.g., Toluene, THF), Inert atmosphere, 60-110 °C | High functional group tolerance. |
| Photocatalysts (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃) | Alkenes, Alkynes | Degassed solvent (e.g., MeCN, DMSO), Visible light source (e.g., blue LEDs), Room temperature | Mild reaction conditions, high selectivity. |
| Radical Initiators (e.g., AIBN, Dibenzoyl Peroxide) | Alkenes, Alkynes | Solvent (e.g., Toluene, Benzene), 80-110 °C (thermal) or UV light (photochemical) | Metal-free, simple setup. |
Experimental Protocols
Representative Protocol for a Copper-Catalyzed Atom Transfer Radical Addition (ATRA)
This protocol is a general guideline for the addition of this compound to an alkene and should be optimized for specific substrates.
Materials:
-
This compound
-
Alkene
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (5 mol%) and the alkene (1.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Add PMDETA (10 mol%) to the stirring mixture.
-
Add this compound (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for a typical copper-catalyzed ATRA reaction.
Caption: Troubleshooting logic for common reaction issues.
References
effect of temperature and pressure on 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dichloro-1,1,2-trifluoro-4-iodobutane. The information provided is based on general principles of organic chemistry and data from analogous halogenated alkanes, as specific experimental data on the effect of temperature and pressure on the reactivity of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the carbon-iodine (C-I) bond. This bond is significantly weaker than the carbon-chlorine (C-Cl), carbon-fluorine (C-F), and carbon-carbon (C-C) bonds within the molecule. Reactions are most likely to be initiated by the cleavage of the C-I bond.
Q2: How does temperature affect the stability of this compound?
A2: Increased temperature will likely lead to the homolytic cleavage of the C-I bond, forming a 1,2-dichloro-1,1,2-trifluorobutyl radical and an iodine radical.[1] This can initiate free-radical chain reactions. At very high temperatures (e.g., pyrolysis conditions), elimination reactions such as dehydrochlorination or dehydrofluorination may also occur, analogous to the thermal decomposition of similar halogenated alkanes.[2]
Q3: What is the expected effect of elevated pressure on reactions involving this compound?
A3: Elevated pressure generally favors reactions that have a negative volume of activation. For this molecule, reactions involving the formation of charged intermediates or cycloaddition reactions might be accelerated. Conversely, radical reactions, which are often initiated by bond homolysis, can be suppressed by high pressure as the formation of two species from one leads to an increase in volume.[3]
Q4: Can this compound undergo nucleophilic substitution reactions?
A4: Yes, the carbon atom attached to the iodine is susceptible to nucleophilic attack, leading to the displacement of the iodide ion. The presence of electron-withdrawing fluorine and chlorine atoms on the adjacent carbons may influence the reaction rate.
Q5: Is this compound sensitive to light?
A5: Yes, similar to other iodoalkanes, this compound is likely sensitive to ultraviolet (UV) light. Photons can provide the energy needed to induce homolytic cleavage of the C-I bond, generating radicals. Therefore, it is recommended to store the compound in a dark place and to conduct reactions in vessels protected from light if radical pathways are to be avoided.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no reactivity in a nucleophilic substitution reaction. | 1. Insufficient temperature. 2. Steric hindrance at the reaction site. 3. Poor choice of solvent. | 1. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 2. Consider using a less sterically hindered nucleophile. 3. Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of S(_N)2 reactions. |
| Formation of unexpected byproducts at elevated temperatures. | 1. Initiation of free-radical side reactions due to C-I bond homolysis. 2. Occurrence of elimination reactions (dehydrohalogenation). | 1. Lower the reaction temperature. 2. Add a radical scavenger (e.g., TEMPO) if a non-radical pathway is desired. 3. If elimination is suspected, consider using a non-basic nucleophile or a different solvent. |
| Reaction is slow or fails under high pressure. | The reaction may proceed through a radical mechanism, which can be inhibited by high pressure. | 1. Reduce the reaction pressure. 2. If a radical pathway is intended, consider initiating the reaction with a radical initiator (e.g., AIBN) at ambient or slightly elevated pressure. |
| Discoloration of the compound upon storage or during reaction. | Decomposition of the compound, likely releasing free iodine (I(_2)), which has a characteristic purple/brown color. | 1. Ensure the compound is stored in a cool, dark place, and under an inert atmosphere. 2. For reactions, ensure all reagents and solvents are pure and free of impurities that could promote decomposition. |
Data Presentation
Table 1: Typical Bond Dissociation Enthalpies (BDEs) for Related Halogenated Alkanes
| Bond | Typical BDE (kcal/mol) | Implication for Reactivity |
| C-I | ~53 | Weakest bond, most likely to break first under thermal or photochemical conditions. |
| C-Cl | ~81 | Stronger than C-I, less likely to cleave. |
| C-F | ~110 | Strongest carbon-halogen bond, very stable. |
| C-H | ~98 | Stronger than C-I and C-Cl. |
| C-C | ~88 | Stronger than C-I. |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This is a general guideline and may require optimization for specific nucleophiles and desired products.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, DMF).
-
Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80°C). Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Workup: a. Upon completion, cool the reaction mixture to room temperature. b. Quench the reaction with water or a suitable aqueous solution. c. Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.
General Protocol for Free-Radical Reaction
This protocol is for reactions initiated by the homolysis of the C-I bond.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas, dissolve this compound (1.0 eq) and the radical acceptor (e.g., an alkene) in a degassed solvent (e.g., toluene, benzene).
-
Initiation:
-
Thermal Initiation: Heat the reaction mixture to a temperature sufficient to induce homolysis of the C-I bond (typically >80°C).
-
Photochemical Initiation: Irradiate the reaction mixture with a UV lamp at a suitable wavelength.
-
-
Reaction Conditions: Maintain the reaction under an inert atmosphere and at the chosen initiation condition until the starting material is consumed (monitor by TLC or GC).
-
Workup and Purification: Follow standard procedures for quenching, extraction, and purification as described in the nucleophilic substitution protocol.
Mandatory Visualization
Caption: Primary reaction pathways of this compound under thermal stress.
Caption: Logical relationship between pressure and the favored reaction mechanisms.
References
troubleshooting low conversion rates in telomerization with 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates in telomerization reactions utilizing 1,2-dichloro-1,1,2-trifluoro-4-iodobutane as a telogen.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of telomers using this compound.
Issue 1: Low or No Conversion of the Telogen
-
Potential Cause: Inefficient initiation of the radical reaction.
-
Recommended Solution:
-
Initiator Choice: Ensure the use of an appropriate radical initiator. Peroxides (e.g., dibenzoyl peroxide, di-tert-butyl peroxide) or azo compounds (e.g., AIBN) are commonly used.[1] The choice of initiator can be critical, and its decomposition temperature should be suitable for the desired reaction temperature.
-
Initiator Concentration: The concentration of the initiator can significantly impact the reaction rate. A low concentration may lead to slow or incomplete initiation. It is advisable to start with a standard concentration (e.g., 1-2 mol% relative to the taxogen) and optimize from there.
-
Reaction Temperature: The reaction temperature must be sufficient to induce the homolytic cleavage of the initiator to generate radicals.[2] Elevated temperatures can increase the rate of chain transfer reactions, potentially improving telogen conversion.[2] However, excessively high temperatures might lead to unwanted side reactions or initiator decomposition before it can effectively participate in the reaction.
-
-
Potential Cause: Suboptimal ratio of reactants.
-
Recommended Solution:
-
Telogen to Taxogen Ratio: The molar ratio of the telogen (this compound) to the taxogen (the unsaturated monomer) is a crucial parameter. An excess of the telogen can favor the formation of shorter-chain telomers and increase its conversion. Conversely, a high concentration of the taxogen may lead to the formation of higher molecular weight polymers, leaving the telogen unreacted.
-
-
Potential Cause: Presence of inhibitors.
-
Recommended Solution:
-
Purity of Reactants: Ensure the purity of this compound, the taxogen, and the solvent. The presence of impurities, such as stabilizers in the monomer or oxygen in the reaction mixture, can inhibit the radical chain reaction. It is recommended to use freshly purified reactants and to degas the reaction mixture prior to initiation.
-
Issue 2: Formation of Undesired Side Products (e.g., Homopolymers of the Taxogen)
-
Potential Cause: Inefficient chain transfer.
-
Recommended Solution:
-
Chain Transfer Agent (Telogen) Reactivity: The C-I bond in this compound is the active site for the chain transfer step. If the rate of propagation of the taxogen is significantly faster than the rate of chain transfer with the telogen, homopolymerization will dominate.
-
Optimizing Reactant Ratios: Increasing the concentration of the telogen relative to the taxogen can increase the probability of chain transfer, thereby reducing the formation of high molecular weight homopolymers.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Potential Cause: Variability in reaction conditions.
-
Recommended Solution:
-
Strict Control of Parameters: Maintain precise control over reaction parameters such as temperature, reactant concentrations, and reaction time. Small variations can lead to significant differences in the outcome of radical reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the interference of oxygen, which can act as a radical scavenger and lead to inconsistent results.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the telomerization of this compound?
A1: The telomerization proceeds via a free radical chain mechanism involving three main stages: initiation, propagation (including chain transfer), and termination. The C-I bond of the telogen is homolytically cleaved to generate a radical that initiates the reaction with the taxogen.
Q2: How does temperature affect the conversion rate in this telomerization?
A2: Temperature plays a critical role. Increasing the temperature generally increases the rate of reaction by accelerating the decomposition of the initiator and increasing the kinetic energy of the molecules.[3] For telomerization, elevated temperatures can specifically enhance the rate of chain transfer, leading to higher telogen conversion.[2] However, an optimal temperature must be determined experimentally, as excessively high temperatures can promote side reactions.
Q3: What are suitable taxogens to use with this compound?
A3: A variety of unsaturated compounds (taxogens) can be used, with fluoroalkenes being common partners for fluorinated telogens.[4] The choice of taxogen will depend on the desired properties of the final telomer.
Q4: Can this reaction be performed without a solvent?
A4: While some telomerization reactions can be carried out neat, using a solvent is often advantageous for controlling the reaction temperature, dissolving the reactants, and facilitating stirring. The choice of solvent is important; it should be inert under the reaction conditions and have a suitable boiling point.
Data Presentation
Table 1: Effect of Reaction Parameters on Telogen Conversion
| Parameter | Condition | Expected Impact on Conversion of this compound | Rationale |
| Temperature | Increasing | Generally increases | Higher kinetic energy and faster initiator decomposition.[3] Can enhance chain transfer rates.[2] |
| Initiator Concentration | Increasing | Generally increases up to an optimal point | More primary radicals are generated to initiate the reaction. |
| [Telogen]/[Taxogen] Ratio | Increasing | Increases | Higher probability of chain transfer with the telogen relative to taxogen propagation. |
| Reaction Time | Increasing | Increases until reactants are consumed | Allows for the reaction to proceed to completion. |
Experimental Protocols
General Protocol for Telomerization of this compound
-
Materials:
-
This compound (Telogen)
-
Unsaturated monomer (Taxogen)
-
Radical Initiator (e.g., AIBN or Dibenzoyl Peroxide)
-
Anhydrous, degassed solvent (if required)
-
-
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stirrer, condenser, and an inlet for an inert gas, add the telogen, taxogen, and solvent (if used).
-
Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.
-
Under a positive pressure of the inert gas, add the radical initiator to the reaction mixture.
-
Heat the reaction mixture to the desired temperature with vigorous stirring. The optimal temperature will depend on the chosen initiator.
-
Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the reactants.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting telomers by an appropriate method, such as fractional distillation or column chromatography.
-
Mandatory Visualization
Caption: Radical telomerization mechanism.
Caption: Troubleshooting workflow for low conversion.
References
Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
Welcome to the technical support center for experiments involving 1,2-dichloro-1,1,2-trifluoro-4-iodobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the reactivity of this versatile polyhalogenated compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive site on this molecule is the carbon atom bonded to the iodine. The carbon-iodine bond is the weakest among the carbon-halogen bonds present, making the iodide an excellent leaving group in nucleophilic substitution reactions.[1][2] The presence of electronegative fluorine and chlorine atoms on adjacent carbons can influence the reactivity of this site.
Q2: How do solvents influence the reaction pathway of this compound?
Solvents play a critical role in determining whether the reaction proceeds via a substitution (S(_N)1 or S(_N)2) or elimination (E1 or E2) mechanism.
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the nucleophile and any potential carbocation intermediate. This solvation stabilizes the carbocation, favoring S(_N)1 and E1 pathways. However, they can also solvate and deactivate the nucleophile through hydrogen bonding, which can slow down S(_N)2 reactions.
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) are excellent for S(_N)2 reactions.[3][4] They can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving it "naked" and more reactive.[3][4]
-
Non-polar solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged nucleophiles due to solubility issues.
Q3: Should I expect substitution (S(_N)) or elimination (E) products?
The outcome depends on the interplay of several factors: the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.
-
As this compound is a primary alkyl iodide, S(_N)2 substitution is generally favored , especially with strong, non-bulky nucleophiles in polar aprotic solvents.[3]
-
Elimination (E2) can become a competing pathway , particularly with strong, sterically hindered bases (e.g., potassium tert-butoxide) and at higher temperatures.[5] The use of alcoholic solvents also tends to favor elimination over substitution.[5]
Q4: How does the dichlorotrifluoroethyl group affect the reactivity?
The presence of multiple halogen atoms, particularly fluorine, on the carbons adjacent to the reaction center can have a significant impact. The high electronegativity of fluorine atoms can decrease the rate of S(_N)2 reactions due to inductive electron withdrawal, which can destabilize the transition state.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect solvent choice: The solvent may be deactivating the nucleophile or promoting an undesired reaction pathway. 2. Weak nucleophile: The chosen nucleophile may not be strong enough to displace the iodide. 3. Steric hindrance: Although a primary halide, the bulky dichlorotrifluoroethyl group might slightly hinder the approach of a very bulky nucleophile. 4. Low reaction temperature: The reaction may have a significant activation energy. | 1. For S(_N)2 reactions, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3] 2. Use a stronger, less sterically hindered nucleophile. Negatively charged nucleophiles are generally more potent.[6] 3. Select a smaller, yet still potent, nucleophile. 4. Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. |
| Formation of Elimination Byproducts | 1. Strongly basic nucleophile: The nucleophile is acting as a base and abstracting a proton. 2. High reaction temperature: Higher temperatures generally favor elimination over substitution.[5] 3. Inappropriate solvent: Ethanolic or other alcoholic solvents can promote elimination.[5] | 1. Use a less basic nucleophile with high nucleophilicity (e.g., azide, cyanide). 2. Lower the reaction temperature. 3. Switch to a polar aprotic solvent that does not favor elimination, such as acetone or DMF. |
| Multiple Products Observed in GC-MS | 1. Competing S(_N) and E reactions: As discussed, a mixture of substitution and elimination products is possible. 2. Side reactions involving other parts of the molecule: Although less likely, highly reactive reagents might interact with the other halogen atoms under harsh conditions. 3. Decomposition of starting material or product: The reaction conditions may be too harsh. | 1. Adjust the reaction conditions (nucleophile, solvent, temperature) to favor a single pathway. 2. Use milder reaction conditions. 3. Monitor the reaction over time to identify the onset of decomposition and optimize the reaction time. |
Quantitative Data on Analogous Compounds
Due to the limited availability of specific kinetic data for this compound, the following tables present data for analogous primary alkyl iodides to provide a general understanding of reactivity trends.
Table 1: Relative Rates of S(_N)2 Reactions of 1-Iodobutane with Azide Ion in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Methanol (Protic) | 32.7 | 1 |
| N,N-Dimethylformamide (DMF) (Aprotic) | 36.7 | 1200 |
| Acetonitrile (Aprotic) | 37.5 | 5000 |
| Hexamethylphosphoramide (HMPA) (Aprotic) | 30.0 | 200,000 |
Data is illustrative and based on general trends for S(_N)2 reactions of primary alkyl halides.
Table 2: Product Distribution for the Reaction of 1-Bromobutane with Sodium Ethoxide in Ethanol at 55°C
| Product Type | Product Name | Yield |
| Substitution (S(_N)2) | Ethyl butyl ether | 91% |
| Elimination (E2) | 1-Butene | 9% |
This data for 1-bromobutane highlights the typical competition between substitution and elimination for a primary haloalkane with a strong base in a protic solvent.
Experimental Protocols
Below are detailed methodologies for key experiments involving compounds analogous to this compound.
1. General Procedure for Nucleophilic Substitution (S(_N)2) with Sodium Azide
-
Materials: this compound, sodium azide (NaN(_3)), N,N-dimethylformamide (DMF, anhydrous), diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if the reaction is slow) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
2. Protocol for GC-MS Analysis of Reaction Mixtures
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with an appropriate solvent (e.g., diethyl ether).
-
Wash the quenched sample with water to remove salts.
-
Dilute the organic layer with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.[7]
-
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Visualizations
References
- 1. Why are alkyl iodides MORE reactive than alkyl fluorides? | Filo [askfilo.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
preventing premature termination in radical reactions with 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1,2-dichloro-1,1,2-trifluoro-4-iodobutane in radical reactions. The information is designed to help prevent premature termination and other common experimental issues.
Troubleshooting Guide: Preventing Premature Termination
Premature termination is a common challenge in radical chain reactions, leading to low yields and the formation of undesired byproducts. This guide addresses specific issues you might encounter.
Issue 1: Low or No Product Formation, Starting Material Unconsumed
| Potential Cause | Troubleshooting Steps |
| Insufficient Initiator Concentration or Inactive Initiator | - Increase the molar ratio of the initiator (e.g., AIBN, dibenzoyl peroxide) in increments. - Ensure the initiator is fresh and has been stored correctly. Peroxides, for instance, can degrade over time.[1] - Verify that the reaction temperature is appropriate for the chosen initiator's half-life. |
| Reaction Temperature Too Low | - Gradually increase the reaction temperature. The rate of radical formation is highly dependent on temperature.[2] - Select an initiator with a lower decomposition temperature if high temperatures are not suitable for your substrate. |
| Presence of Inhibitors | - Ensure all reagents and solvents are purified and free of radical scavengers (e.g., oxygen, phenols). - Degas the solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon, nitrogen). |
Issue 2: Reaction Starts but Terminates Prematurely (Low Conversion)
| Potential Cause | Troubleshooting Steps |
| High Radical Concentration Leading to Bimolecular Termination | - Decrease the initiator concentration. A high concentration of radicals increases the probability of radical-radical coupling.[3] - Add the initiator slowly over the course of the reaction rather than all at once to maintain a low, steady concentration of radicals. |
| Side Reactions Consuming Radicals | - Hydrogen Abstraction: The propagating radical may abstract a hydrogen atom from the solvent or other molecules.[4][5] Consider using a solvent with strong C-H bonds. - β-Scission: The radical intermediate may fragment. This is more likely at higher temperatures. Optimize the reaction temperature to balance initiation and propagation against side reactions. |
| Inappropriate Solvent | - The solvent can influence reaction rates and radical stability.[6][7][8] - For reactions involving polar species, a polar solvent may be beneficial. For non-polar reactants, a non-polar solvent is generally preferred. - Aromatic solvents can sometimes interact with radical intermediates, affecting reactivity.[7] |
Issue 3: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Dimerization of Radicals | - This is a form of termination. Reduce the initiator concentration to lower the overall radical concentration.[3][9] |
| Reaction with Solvent | - Analyze byproducts using techniques like GC-MS or NMR to identify solvent-derived impurities. - Choose a more inert solvent for the reaction. |
| Disproportionation | - Two radicals can react to form a saturated and an unsaturated product. This is another termination pathway. Lowering the radical concentration can help minimize this. |
| Rearrangement of Radical Intermediates | - While less common than with carbocations, radical rearrangements can occur.[10] This is an inherent property of the radical and may be difficult to control directly. Altering the substrate or reaction conditions may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal initiator for radical reactions with this compound?
The choice of initiator depends on the desired reaction temperature. Azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO) are common choices. AIBN has a half-life of about one hour at 80-90°C, while BPO decomposes at a similar rate at slightly higher temperatures. For lower temperature reactions, redox initiation systems can be employed.[11]
Q2: How does the concentration of this compound affect the reaction?
In telomerization reactions, this molecule acts as a chain transfer agent or "telogen." The ratio of the monomer to the telogen is a critical parameter that influences the molecular weight of the product. A higher concentration of the iodoalkane will generally lead to lower molecular weight telomers.
Q3: Can I use light to initiate the reaction?
Yes, photochemically initiated radical reactions are common. The C-I bond in this compound can be cleaved by UV light to generate the initial radical. This method avoids the need for chemical initiators and can often be performed at lower temperatures.[4][5]
Q4: What are common side reactions to be aware of?
Besides premature termination, be aware of:
-
Polyhalogenation: If the substrate has multiple reactive sites, over-halogenation can occur.[1][10]
-
Elimination: The product may undergo elimination of HI or HCl, especially at higher temperatures or in the presence of a base.
-
Reaction with the dichloro-trifluoroethyl group: While the C-I bond is the most labile, side reactions involving the C-Cl bonds are possible under forcing conditions.
Q5: How can I monitor the progress of my reaction?
Techniques such as Gas Chromatography (GC), Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the consumption of starting materials and the formation of products over time.
Data Presentation
Table 1: Influence of Initiator Concentration on Polymerization
| Initiator Concentration (mol%) | Setting Time (min) | Maximum Temperature (°C) | Compressive Strength (MPa) |
| 0.5 | 28.30 | - | - |
| 1.0 | 18.50 | - | - |
| 2.0 | 12.75 | - | - |
| 2.75 | 9.26 | - | - |
Data adapted from a study on methacrylate bone cement, illustrating the general trend of how initiator concentration affects reaction kinetics and properties.[11]
Experimental Protocols
General Protocol for Radical Addition to an Alkene
-
Preparation: To a flame-dried, three-necked flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet, add the alkene (1.0 eq) and degassed solvent (e.g., cyclohexane, benzene, or acetonitrile).
-
Reagent Addition: Add this compound (1.2 eq) to the flask.
-
Initiation:
-
Thermal Initiation: Add the radical initiator (e.g., AIBN, 0.1 eq). Heat the reaction mixture to the appropriate temperature (e.g., 80-90 °C for AIBN) and stir.
-
Photochemical Initiation: Irradiate the mixture with a UV lamp at a suitable wavelength.
-
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General pathway of a radical chain reaction.
Caption: Troubleshooting workflow for premature termination.
References
- 1. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Influence of Temperature Change on the Change Law of Free Radicals in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chem 502--Assignment 2 [sas.upenn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 6. Solvent effects on the rates and mechanisms of reaction of phenols with free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on the free radical polymerization of styrene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Products in Reactions of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dichloro-1,1,2-trifluoro-4-iodobutane. The focus is on identifying and characterizing unexpected products that may arise during radical addition and telomerization reactions.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected peaks in the GC-MS analysis of our reaction mixture involving this compound and an alkene. What are the likely identities of these byproducts?
A1: In radical reactions of this compound, several types of unexpected products can form. The most common are telomers, disproportionation products, and cyclized products.
-
Telomers: These are products where multiple units of the alkene have added to the initial radical before termination. For example, in a reaction with ethylene, you might observe products with the general structure I-(CH₂CH₂)n-CF₂CCl₂F (where n > 1).
-
Disproportionation Products: The intermediate radicals can react with each other in ways that do not involve simple coupling. For instance, a hydrogen atom can be abstracted from one radical by another, leading to a saturated and an unsaturated product.
-
Cyclized Products: Intramolecular radical cyclization can occur, especially if the initial adduct radical can form a stable five- or six-membered ring.
Q2: What are the key NMR features to look for when identifying these unexpected products?
A2: ¹H and ¹⁹F NMR are crucial for identifying these structures.
-
¹H NMR: Look for complex multiplets in the aliphatic region. The integration of these signals relative to known signals can help determine the number of alkene units that have been added. The appearance of new signals corresponding to protons on a double bond (typically 5-6 ppm) could indicate disproportionation products.
-
¹⁹F NMR: The chemical shifts of the fluorine atoms are very sensitive to their environment. Changes in the shifts of the -CF₂- and -CClF- groups can indicate changes in the substitution pattern. For example, the formation of telomers will result in repeating patterns in the ¹⁹F NMR spectrum.
Q3: How can we minimize the formation of these unexpected products?
A3: Controlling the reaction conditions is key to minimizing byproduct formation.
-
Concentration: Using a higher concentration of the alkene relative to the iodoalkane can favor the formation of the 1:1 adduct over telomers.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction and reduce the rates of side reactions.
-
Initiator Concentration: The concentration of the radical initiator should be carefully optimized. Too high a concentration can lead to an increase in radical-radical recombination and disproportionation reactions.
Troubleshooting Guides
Problem 1: Low yield of the desired 1:1 adduct and a complex mixture of higher molecular weight products observed by GC-MS.
Possible Cause: Telomerization is likely occurring at a significant rate.
Troubleshooting Steps:
-
Modify Reactant Stoichiometry: Increase the molar ratio of the alkene to this compound. This will increase the probability that the initial radical reacts with the alkene rather than another radical.
-
Control Addition Rate: If the reaction setup allows, add the iodoalkane slowly to a solution of the alkene and initiator. This maintains a low concentration of the iodoalkane and its derived radical, disfavoring telomerization.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of propagation relative to the initiation and termination steps, potentially leading to lower molecular weight products.
Problem 2: Observation of an unexpected product with a mass corresponding to the loss of iodine and the gain of a hydrogen atom.
Possible Cause: This suggests a reduction of the intermediate radical, possibly by abstracting a hydrogen atom from the solvent or another species in the reaction mixture.
Troubleshooting Steps:
-
Solvent Selection: If using a solvent with easily abstractable hydrogen atoms (e.g., isopropanol), consider switching to a solvent that is more resistant to hydrogen abstraction (e.g., tert-butanol or benzene).
-
Purify Reactants: Ensure that all reactants and solvents are free of impurities that could act as hydrogen donors.
Data Presentation
Table 1: Hypothetical Quantitative Data for Expected and Unexpected Products in the Reaction of this compound with Ethylene
| Product | Structure | Molecular Weight ( g/mol ) | Gas Chromatography Retention Time (min) | Relative Abundance (%) |
| Expected Adduct | I(CH₂)₂CF₂CClF₂ | 334.89 | 12.5 | 65 |
| Unexpected Telomer (n=2) | I(CH₂)₄CF₂CClF₂ | 362.94 | 15.8 | 20 |
| Unexpected Dimer | F₂ClC-CF₂(CH₂)₄CF₂-CClF₂ | 471.88 | 18.2 | 10 |
| Unexpected Reduced Product | H(CH₂)₂CF₂CClF₂ | 208.99 | 9.7 | 5 |
Experimental Protocols
Protocol 1: General Procedure for the Radical Addition of this compound to an Alkene
-
Materials: this compound, alkene, radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., deoxygenated benzene or tert-butanol).
-
Setup: A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Procedure: a. To the flask, add the alkene and the solvent. b. Deoxygenate the solution by bubbling nitrogen through it for 20-30 minutes. c. In a separate flask, prepare a solution of this compound and the radical initiator in the same solvent. d. Heat the alkene solution to the desired reaction temperature (e.g., 80 °C for AIBN). e. Slowly add the iodoalkane/initiator solution to the heated alkene solution over a period of several hours using a syringe pump. f. After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete reaction. g. Cool the reaction mixture to room temperature. h. Analyze the crude reaction mixture by GC-MS to determine the product distribution. i. Purify the desired product by fractional distillation or column chromatography.
Protocol 2: Characterization of Reaction Products by NMR and Mass Spectrometry
-
GC-MS Analysis: a. Inject a small aliquot of the crude reaction mixture into a gas chromatograph equipped with a mass selective detector. b. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the separation of components with a wide range of boiling points. c. Identify potential products by comparing their mass spectra with libraries and by analyzing the fragmentation patterns.
-
NMR Analysis: a. Isolate the main products and significant byproducts by preparative GC or column chromatography. b. Dissolve each purified fraction in a suitable deuterated solvent (e.g., CDCl₃). c. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. d. Use 2D NMR techniques such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to elucidate the structures of the isolated compounds.
Mandatory Visualization
Caption: Hypothetical pathway to an unexpected cyclized product.
Caption: Workflow for identifying unexpected reaction products.
Caption: A decision tree for troubleshooting unexpected products.
Validation & Comparative
comparing 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane with other fluoroalkylating agents
For drug development professionals, medicinal chemists, and researchers in the chemical sciences, the strategic introduction of fluoroalkyl groups into molecular scaffolds is a critical tool for modulating the physicochemical and biological properties of compounds. This guide provides a comparative overview of various fluoroalkylating agents, with a focus on radical addition reactions, a common and powerful method for C-C bond formation.
While a direct, data-driven comparison of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane with other fluoroalkylating agents is challenging due to the limited availability of specific experimental data in the peer-reviewed literature, this guide will provide a comprehensive overview of the performance of analogous fluoroalkyl iodides and other common fluoroalkylating agents. This will allow for an informed understanding of their potential reactivity and applications.
Introduction to Fluoroalkylation in Drug Discovery
The incorporation of fluorine and fluoroalkyl moieties into organic molecules has become a cornerstone of modern drug design.[1] These modifications can significantly enhance a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, a substantial number of FDA-approved drugs contain fluorine.[2] The development of efficient and selective methods for introducing fluoroalkyl groups is, therefore, a key area of research in synthetic organic chemistry.
Common Classes of Fluoroalkylating Agents
A variety of reagents have been developed to serve as sources of fluoroalkyl radicals for addition to unsaturated systems like alkenes and alkynes. These can be broadly categorized as follows:
-
Fluoroalkyl Iodides (Rf-I): These are among the most common precursors for generating fluoroalkyl radicals.[3] The relatively weak C-I bond can be cleaved homolytically under thermal or photochemical conditions, including the increasingly popular visible-light photoredox catalysis.[4][5] Examples range from the simple trifluoromethyl iodide (CF3I) to more complex, longer-chain perfluoroalkyl iodides.
-
Togni Reagents: These hypervalent iodine compounds are electrophilic trifluoromethylating agents widely used in radical reactions. They offer a convenient and often highly efficient way to introduce the CF3 group.
-
Umemoto's Reagents: This class of S-(trifluoromethyl)dibenzothiophenium salts also serves as electrophilic sources of the trifluoromethyl group.
-
Fluoroalkyl Sulfones: These compounds can act as precursors to fluoroalkyl radicals under various catalytic conditions.[6]
Performance Comparison of Fluoroalkylating Agents
The choice of a fluoroalkylating agent depends on several factors, including the desired fluoroalkyl group, the substrate scope, functional group tolerance, and reaction conditions. The following table summarizes the general characteristics of different classes of fluoroalkylating agents based on available literature.
| Reagent Class | General Structure | Activation Method(s) | Advantages | Disadvantages |
| Fluoroalkyl Iodides | Rf-I | Photoredox Catalysis, Radical Initiators (AIBN), Heat | Wide variety of Rf groups available, relatively inexpensive. | Can require stoichiometric initiators or photocatalysts. |
| Togni Reagents | Hypervalent Iodine | Photoredox Catalysis, Thermal | High efficiency for trifluoromethylation, broad substrate scope. | Can be more expensive than simple iodides. |
| Umemoto's Reagents | Sulfonium Salts | Photoredox Catalysis, Thermal | Effective for trifluoromethylation. | Similar to Togni reagents in terms of cost and application. |
| Fluoroalkyl Sulfones | Rf-SO2R | Reductive or Oxidative conditions | Can generate radicals under different catalytic cycles. | May require specific catalytic systems for activation. |
Experimental Protocols: A General Approach to Photocatalytic Fluoroalkylation
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating fluoroalkyl radicals from fluoroalkyl iodides.[4][5] A typical experimental setup involves the following components:
-
Substrate: The alkene or alkyne to be functionalized.
-
Fluoroalkylating Agent: The fluoroalkyl iodide (e.g., this compound).
-
Photocatalyst: A ruthenium or iridium complex (e.g., Ru(bpy)3Cl2 or fac-Ir(ppy)3) is commonly used.
-
Solvent: A degassed organic solvent such as acetonitrile or dimethylformamide.
-
Light Source: Blue or white LEDs are typically employed.
General Procedure:
-
To a reaction vessel (e.g., a Schlenk tube) are added the substrate (1.0 equiv), the fluoroalkyl iodide (1.2-2.0 equiv), and the photocatalyst (1-5 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of evacuation and backfilling.
-
Degassed solvent is added via syringe.
-
The reaction mixture is stirred and irradiated with a light source at room temperature.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Visualizing the Mechanism: The Photocatalytic Cycle
The underlying mechanism of visible-light-induced fluoroalkylation involves a photocatalytic cycle. The following diagram illustrates a general representation of this process.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. pure.tue.nl [pure.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 679-69-6 [chemicalbook.com]
A Comparative Guide to Radical Initiators: AIBN, Benzoyl Peroxide, and Iodoalkanes
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis and radical-mediated transformations, the choice of a radical initiator is paramount to achieving desired reaction kinetics, product yields, and polymer properties. This guide provides a detailed comparison of three classes of radical initiators: the commonly used azo compound, 2,2'-azobisisobutyronitrile (AIBN), the peroxide-based initiator, benzoyl peroxide (BPO), and the less conventional but mechanistically distinct iodoalkane, 1,2-dichloro-1,1,2-trifluoro-4-iodobutane.
While extensive quantitative data is available for AIBN and BPO, allowing for direct comparison, the efficacy of this compound is primarily understood through the mechanism of Iodine-Transfer Polymerization (ITP). This guide will, therefore, present a quantitative comparison of AIBN and BPO, followed by a qualitative and mechanistic comparison with the iodoalkane initiator, highlighting its unique role in controlled radical polymerization.
Section 1: Quantitative Comparison of AIBN and Benzoyl Peroxide
AIBN and BPO are two of the most widely used thermal radical initiators. Their performance is dictated by their decomposition kinetics, which are highly dependent on temperature. The efficiency of initiation, which is the fraction of radicals that successfully initiate polymerization, is another critical factor.
Table 1: Decomposition Kinetics and Properties of AIBN and Benzoyl Peroxide
| Property | 2,2'-Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Decomposition Temperature (10-hr half-life) | 65°C (in toluene)[1][2][3] | 70°C (in benzene)[2] |
| Decomposition Products | 2-cyano-2-propyl radicals and Nitrogen gas[4] | Benzoyloxyl and Phenyl radicals, Carbon dioxide |
| Initiation Efficiency (f) | ~0.5 - 0.8 | ~0.6 - 0.8 |
| Solubility | Soluble in organic solvents, insoluble in water[5] | Soluble in organic solvents, sparingly soluble in water[6] |
| Side Reactions | Minimal side reactions. The 2-cyano-2-propyl radical is less prone to hydrogen abstraction.[1] | Prone to chain transfer reactions and induced decomposition.[1] |
| Safety Considerations | Less explosive than BPO, but decomposes above 65°C and is considered an explosive compound. | Can be explosive, sensitive to shock and friction.[5] |
Key Differences and Considerations:
-
Decomposition Mechanism: AIBN undergoes a clean, unimolecular decomposition to produce two carbon-centered radicals and nitrogen gas.[4] This process is largely independent of the solvent. In contrast, BPO generates oxygen-centered benzoyloxyl radicals, which can then decarboxylate to form phenyl radicals. These oxygen-centered radicals are more reactive and can participate in side reactions like hydrogen abstraction from the solvent or polymer backbone.[1]
-
Initiation Temperature: AIBN generally has a lower decomposition temperature than BPO, making it suitable for polymerizations at moderate temperatures.[6][7] The choice between the two often depends on the desired reaction temperature and the thermal stability of the monomer and polymer.[6]
-
Solvent Effects: The decomposition rate of BPO can be influenced by the solvent, whereas AIBN's decomposition is less solvent-dependent.[8]
-
Safety: AIBN is generally considered safer to handle than BPO due to its lower sensitivity to shock and friction.[4] However, both are energetic materials and require careful handling.
Section 2: this compound and Iodine-Transfer Polymerization (ITP)
Unlike AIBN and BPO which act as conventional radical initiators, this compound is more relevant in the context of controlled radical polymerization, specifically Iodine-Transfer Polymerization (ITP). In this mechanism, the iodoalkane can act as both an initiator and a chain transfer agent, leading to polymers with controlled molecular weights and narrow molecular weight distributions.
Mechanism of Iodine-Transfer Polymerization (ITP):
ITP is a type of reversible-deactivation radical polymerization (RDRP). The key feature is the reversible transfer of an iodine atom between growing polymer chains. This process is also known as degenerative chain transfer.[9][10]
The general mechanism involves:
-
Initiation: A conventional radical initiator (like AIBN) is often used to generate a low concentration of radicals.
-
Propagation: The radicals add to monomer units to form propagating chains.
-
Reversible Termination/Transfer: The propagating chains react with a dormant polymer chain (capped with an iodine atom) in a reversible process, transferring the iodine atom and creating a new dormant chain and a new propagating radical. This rapid exchange ensures that all chains have an equal probability of growing, leading to a controlled polymerization.[9][10]
Advantages of Iodoalkanes in ITP:
-
Controlled Polymerization: ITP allows for the synthesis of polymers with predictable molecular weights and low dispersity.[11]
-
Living Characteristics: The "living" nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.
-
End-Group Functionality: The resulting polymers are terminated with an iodine atom, which can be further modified for subsequent reactions.
Comparison with AIBN and BPO:
| Feature | AIBN / Benzoyl Peroxide (Conventional FRP) | This compound (in ITP) |
| Polymerization Control | Uncontrolled, leads to broad molecular weight distribution. | Controlled, leads to narrow molecular weight distribution.[11] |
| "Living" Character | No | Yes, allows for block copolymer synthesis. |
| Mechanism | Irreversible radical generation and termination. | Reversible deactivation of growing chains via iodine transfer.[9][10] |
| Initiator/Agent Role | Solely as an initiator. | Can act as a chain transfer agent, and in some cases, an initiator. |
Due to the lack of specific experimental data for this compound in direct comparison with AIBN and BPO under identical conventional polymerization conditions, a quantitative comparison of initiation efficiency is not feasible. Its primary utility lies in the specialized area of controlled radical polymerization.
Section 3: Experimental Protocols
The following are representative experimental protocols for the polymerization of common monomers using AIBN and benzoyl peroxide.
Suspension Polymerization of Methyl Methacrylate (MMA) using Benzoyl Peroxide
Objective: To synthesize poly(methyl methacrylate) (PMMA) beads via suspension polymerization.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO)
-
Poly(vinyl alcohol) (PVA) as a suspension stabilizer
-
Deionized water
-
Methanol (for precipitation)
Procedure:
-
Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve a specific amount of PVA in deionized water with gentle heating and stirring to create the suspension medium.
-
Organic Phase Preparation: In a separate beaker, dissolve a measured amount of BPO in the MMA monomer.
-
Dispersion: Add the organic phase to the aqueous phase in the reaction flask while stirring vigorously to form a fine dispersion of monomer droplets.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-90°C) under a nitrogen atmosphere. Maintain stirring throughout the polymerization to prevent droplet coalescence.[12][13][14][15]
-
Isolation: After the desired reaction time, cool the mixture. The resulting PMMA beads can be collected by filtration.
-
Purification: Wash the polymer beads with water and then with methanol to remove any unreacted monomer, initiator, and stabilizer.
-
Drying: Dry the purified PMMA beads in a vacuum oven at a moderate temperature.
Bulk Polymerization of Styrene using AIBN
Objective: To synthesize polystyrene via bulk polymerization.
Materials:
-
Styrene, inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Methanol (for precipitation)
-
Toluene (for dissolution)
Procedure:
-
Initiator Dissolution: In a reaction tube, dissolve a measured amount of AIBN in purified styrene monomer.[16]
-
Degassing: Seal the tube with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed tube in a preheated oil bath at a temperature suitable for AIBN decomposition (e.g., 60-70°C).[17][18]
-
Quenching: After the desired time, or when the solution becomes visibly viscous, remove the tube from the oil bath and cool it in an ice bath to stop the polymerization.[16]
-
Isolation and Purification: Dissolve the viscous polymer solution in a minimal amount of a good solvent like toluene. Precipitate the polystyrene by slowly adding the solution to a large volume of a non-solvent, such as methanol, with constant stirring.
-
Drying: Collect the precipitated polystyrene by filtration and dry it in a vacuum oven.
Section 4: Mandatory Visualizations
Initiation Mechanisms
The following diagrams illustrate the initiation pathways for AIBN, benzoyl peroxide, and a generalized scheme for Iodine-Transfer Polymerization.
Caption: Thermal decomposition of AIBN to form two carbon-centered radicals and nitrogen gas.
Caption: Thermal decomposition of Benzoyl Peroxide and subsequent decarboxylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. scribd.com [scribd.com]
- 15. cjps.org [cjps.org]
- 16. eng.uc.edu [eng.uc.edu]
- 17. static.igem.org [static.igem.org]
- 18. scribd.com [scribd.com]
Spectroscopic Analysis for Structure Confirmation of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For complex halogenated molecules such as 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane and its adducts, a multi-faceted spectroscopic approach is essential for unambiguous structure confirmation. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by illustrative data and detailed experimental protocols.
Due to the limited availability of published spectroscopic data for this compound and its adducts, this guide will utilize representative, hypothetical data based on established principles of spectroscopy for analogous halogenated alkanes. This approach provides a practical framework for researchers encountering similar analytical challenges.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound and a hypothetical adduct.
Table 1: Hypothetical ¹H, ¹⁹F, and ¹³C NMR Chemical Shifts (δ) in ppm
| Nucleus | This compound | Hypothetical Adduct* | Expected Change Upon Adduct Formation |
| ¹H NMR | |||
| -CH₂- (C3) | ~ 2.5 - 2.8 | ~ 2.6 - 2.9 | Downfield shift |
| -CH₂- (C4) | ~ 3.2 - 3.5 | ~ 3.3 - 3.6 | Downfield shift |
| ¹⁹F NMR | |||
| -CF₂Cl- | ~ -60 to -70 | ~ -58 to -68 | Downfield shift |
| -CFCl- | ~ -110 to -120 | ~ -108 to -118 | Downfield shift |
| ¹³C NMR | |||
| C1 (-CF₂Cl) | ~ 120 - 125 | ~ 121 - 126 | Slight downfield shift |
| C2 (-CFCl₂) | ~ 95 - 100 | ~ 96 - 101 | Slight downfield shift |
| C3 (-CH₂-) | ~ 35 - 40 | ~ 36 - 41 | Slight downfield shift |
| C4 (-CH₂I) | ~ 5 - 10 | ~ 6 - 11 | Slight downfield shift |
*Note: Adduct formation (e.g., with a Lewis base) can induce changes in the electronic environment of the nuclei, typically resulting in downfield shifts.
Table 2: Hypothetical Mass Spectrometry Data (m/z)
| Ion Type | This compound | Hypothetical Sodium Adduct [M+Na]⁺ | Key Fragmentation Pathways |
| Molecular Ion [M]⁺ | 307 (low abundance) | Not applicable | Not typically observed with soft ionization |
| Quasi-molecular Ion | Not applicable | 330 | Formation of [M+Na]⁺ is indicative of the molecular weight |
| Major Fragments | 181 [M-I]⁺, 127 [I]⁺, 117 [C₂F₃Cl₂]⁺ | 181 [M-I]⁺, 127 [I]⁺, 117 [C₂F₃Cl₂]⁺ | Cleavage of the C-I bond is a major fragmentation pathway.[1] |
Table 3: Hypothetical FTIR Spectroscopy Data (wavenumber, cm⁻¹)
| Functional Group | This compound | Hypothetical Adduct* | Expected Change Upon Adduct Formation |
| C-H stretch | 2950 - 2850 | 2955 - 2855 | Minor shift to higher wavenumber |
| C-F stretch | 1200 - 1000 | 1205 - 1005 | Shift to higher wavenumber and potential change in intensity |
| C-Cl stretch | 800 - 600 | 795 - 595 | Shift to lower wavenumber |
| C-I stretch | 600 - 500 | 595 - 495 | Shift to lower wavenumber |
*Note: Adduct formation can influence bond strengths, leading to shifts in vibrational frequencies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen and carbon-fluorine framework of the molecule and identify changes in the chemical environment upon adduct formation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-10 mg of the sample (this compound or its adduct) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated reference for ¹⁹F NMR.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹⁹F NMR: Acquire spectra with a spectral width of +50 to -250 ppm. Use a proton-decoupled pulse sequence to simplify the spectra.
-
¹³C NMR: Acquire spectra with a spectral width of 0-200 ppm. Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to enhance signal-to-noise and determine carbon multiplicities.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and its adducts, and to gain structural information from fragmentation patterns.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for adduct analysis or Electron Impact (EI) for fragmentation analysis, coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For ESI, the addition of a salt (e.g., sodium acetate) can promote the formation of specific adducts.
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes. Common adducts to look for in positive mode are [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[2] In negative mode, look for [M-H]⁻ or adducts with anions from the solvent or additives.[2]
-
EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). The high energy of EI will cause fragmentation, providing a characteristic fingerprint of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and observe changes in bond vibrations upon adduct formation.
Instrumentation: An FTIR spectrometer.
Sample Preparation:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl, KBr) to form a thin film.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as absorbance or transmittance as a function of wavenumber. The C-X stretching vibrations in halogenated compounds are typically found in the fingerprint region (< 1500 cm⁻¹).[3]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for structure confirmation.
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Information Synergy in Spectroscopic Analysis.
References
mechanistic studies of reactions involving 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of polyhalogenated iodoalkanes is crucial for the strategic design of synthetic pathways and the development of novel pharmaceuticals. This guide provides a comparative analysis of the mechanistic studies of reactions involving these versatile compounds, with a focus on nucleophilic substitution and free-radical halogenation. Due to the limited specific mechanistic data on 1,2-dichloro-1,1,2-trifluoro-4-iodobutane, this guide broadens the scope to include structurally related polyhalogenated iodoalkanes to provide a comprehensive overview of their reactivity.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Polyhalogenated iodoalkanes, like their simpler haloalkane counterparts, primarily undergo nucleophilic substitution reactions through two distinct mechanisms: S(_N)1 and S(_N)2. The preferred pathway is dictated by the structure of the haloalkane, the nature of the nucleophile, the leaving group, and the solvent.
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group and thus facilitating nucleophilic substitution reactions.[1] The reactivity order for halogens as leaving groups is I > Br > Cl > F.[1]
The S(_N)1 Mechanism: A Stepwise Process
The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism that proceeds through a carbocation intermediate. This pathway is favored by tertiary haloalkanes due to the increased stability of the resulting tertiary carbocation.[2][3] Polar protic solvents, such as water and alcohols, are known to favor S(_N)1 reactions as they can solvate both the carbocation intermediate and the leaving group.[3]
The rate of an S(_N)1 reaction is dependent only on the concentration of the haloalkane, as the formation of the carbocation is the rate-determining step.[3]
Experimental Protocol: Measuring Relative Rates of Solvolysis
A common method to compare the reactivity of haloalkanes via the S(_N)1 pathway is to measure their relative rates of solvolysis, where the solvent acts as the nucleophile.
-
Preparation: Prepare solutions of the different haloalkanes to be tested in a suitable polar protic solvent (e.g., aqueous ethanol or acetone).
-
Reaction Initiation: Initiate the reaction, often by heating the solutions to a constant temperature in a water bath.
-
Monitoring: The progress of the reaction can be monitored by observing the formation of a precipitate. For instance, if aqueous silver nitrate is included in the reaction mixture, the halide ion formed during solvolysis will react with Ag
to form a silver halide precipitate.[1][4]+ -
Data Analysis: The time taken for the precipitate to appear is inversely proportional to the rate of reaction. By comparing these times, the relative reactivity of the haloalkanes can be determined.[1]
Table 1: Relative Rates of Solvolysis for Alkyl Halides
| Alkyl Halide Structure | Relative Rate of Solvolysis |
| Primary (e.g., R-CH(_2)-I) | Slowest |
| Secondary (e.g., R(_2)-CH-I) | Intermediate |
| Tertiary (e.g., R(_3)-C-I) | Fastest |
Note: This table illustrates the general trend. Actual rates depend on the specific substrate and reaction conditions.[2]
The S(_N)2 Mechanism: A Concerted Reaction
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[3] This mechanism is favored by primary haloalkanes, as they are less sterically hindered, allowing for the backside attack of the nucleophile.[3] Strong nucleophiles and polar aprotic solvents, which do not solvate the nucleophile as strongly, tend to promote S(_N)2 reactions.[3]
The rate of an S(_N)2 reaction is dependent on the concentration of both the haloalkane and the nucleophile.[3]
References
Computational Modeling of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages data from analogous compounds to infer its chemical behavior. By comparing the known reactivity of a simple alkyl iodide (1-iodobutane) and a fluorinated analogue (1,1,1-trifluoro-2-iodoethane), we can project the influence of the extensive halogenation on the reactivity of the carbon-iodine (C-I) bond in the target molecule.
Introduction to Reactivity in Polyhalogenated Alkanes
The reactivity of haloalkanes is primarily dictated by the nature of the carbon-halogen bond. In molecules with multiple halogen atoms, the interplay of inductive effects and steric hindrance significantly influences reaction pathways and rates. The C-I bond is the weakest among the carbon-halogen bonds, making it the most probable site of reaction. However, the presence of electronegative fluorine and chlorine atoms on adjacent carbons in this compound is expected to modulate this reactivity.
Comparative Reactivity Analysis
To predict the reactivity of this compound, we will compare it with two model compounds:
-
1-Iodobutane: A simple primary alkyl iodide.
-
1,1,1-Trifluoro-2-iodoethane: An iodoalkane with a trifluoromethyl group, introducing a strong electron-withdrawing effect.
The primary focus of this comparison will be on nucleophilic substitution and radical reactions, which are common pathways for iodoalkanes.
Data Presentation: Comparative Table of Bond Dissociation Energies and Reaction Kinetics
The following table summarizes key data points for the comparative analysis. It is important to note that the values for this compound are inferred based on the trends observed in the analogues.
| Parameter | 1-Iodobutane | 1,1,1-Trifluoro-2-iodoethane | This compound (Inferred) |
| C-I Bond Dissociation Energy (kcal/mol) | ~53 | ~55-57 | Likely slightly higher than 1-iodobutane due to inductive effects |
| Relative Rate of S_N2 Reaction | Baseline | Slower than 1-iodobutane | Expected to be significantly slower than 1-iodobutane |
| Favored Reaction Type | S_N2, Radical | Radical Addition, some S_N2 | Radical reactions likely favored; S_N2 highly hindered |
Experimental Protocols
Protocol 1: Nucleophilic Substitution Kinetics (S_N2)
Objective: To determine the rate of nucleophilic substitution of an iodoalkane.
Materials:
-
Iodoalkane (e.g., 1-iodobutane as a standard)
-
Nucleophile (e.g., sodium iodide in acetone, sodium thiophenoxide in methanol)
-
Solvent (e.g., acetone, methanol)
-
Standard for concentration determination (e.g., a stable internal standard for GC or NMR)
-
Thermostatted reaction vessel
-
Analytical instrument (Gas Chromatograph with FID or Mass Spec detector, or NMR spectrometer)
Procedure:
-
Prepare a standard solution of the iodoalkane and the nucleophile in the chosen solvent at a known concentration.
-
Equilibrate the reaction mixture to the desired temperature in the thermostatted vessel.
-
At time zero, mix the reactants.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the concentration of the reactant and/or product in the quenched aliquot using the chosen analytical method.
-
Plot the concentration of the reactant versus time and determine the rate constant from the integrated rate law for a second-order reaction.
Protocol 2: Radical Initiated Reaction
Objective: To investigate the products of a radical reaction involving an iodoalkane.
Materials:
-
Iodoalkane
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile, benzoyl peroxide)
-
Radical trap or reaction partner (e.g., an alkene, a thiol)
-
Solvent (e.g., benzene, toluene)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Reflux condenser and heating mantle
-
Analytical instruments for product identification (GC-MS, NMR)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the iodoalkane and the radical initiator in the solvent.
-
Add the radical trap/reaction partner to the mixture.
-
Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically ~80 °C).
-
Maintain the reaction at this temperature for a set period (e.g., several hours).
-
Cool the reaction mixture to room temperature.
-
Analyze the product mixture using GC-MS and NMR to identify the products of the radical reaction.
Visualization of Computational and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate a proposed computational workflow for studying the reactivity of this compound and its likely reaction pathways.
Caption: Proposed computational workflow for modeling the reactivity of this compound.
Caption: Plausible reaction pathways for this compound.
Discussion and Conclusion
The computational and experimental data for analogous compounds suggest that the reactivity of this compound will be dominated by the chemistry of the carbon-iodine bond. The presence of electron-withdrawing chlorine and fluorine atoms is expected to have a dual effect. The inductive effect should slightly strengthen the C-I bond, making homolytic cleavage slightly more difficult than in 1-iodobutane. Furthermore, the steric bulk of the dichlorotrifluoroethyl group will significantly hinder the backside attack required for an S_N2 reaction, making this pathway much slower than for a simple primary iodoalkane.
Therefore, it is predicted that radical reactions will be the more favorable pathway for the transformation of this compound. This makes it a potentially useful, albeit likely unreactive, building block for the introduction of the 1,2-dichloro-1,1,2-trifluorobutyl moiety into molecules via radical addition or coupling reactions.
For drug development professionals, the relative inertness of the C-Cl and C-F bonds, coupled with the potential for selective activation of the C-I bond under radical conditions, could make this a valuable synthon. Further computational and experimental studies are warranted to fully elucidate the reactivity profile of this interesting polyhalogenated compound.
Navigating Radical Chain Reactions: A Kinetic Comparison of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane and its Alternatives
For researchers, scientists, and drug development professionals, understanding the kinetics of radical chain reactions is paramount for controlling reaction outcomes and optimizing synthetic routes. This guide provides a comparative analysis of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane as a radical initiator and chain transfer agent. Due to a scarcity of specific kinetic data for this compound in publicly available literature, this guide offers a qualitative comparison based on the known reactivity of structurally similar iodoperfluoroalkanes and outlines a comprehensive experimental plan to determine its kinetic parameters.
Executive Summary
This guide will delve into the expected reactivity of this compound, qualitatively compare it with other iodoalkanes, and provide detailed experimental protocols for its kinetic analysis.
Qualitative Kinetic Comparison
The central event in the radical chain reactions involving this compound is the homolysis of the C-I bond to generate a 1,2-dichloro-1,1,2-trifluoro-4-butyl radical. The rate of this initiation step, and consequently the overall reaction rate, is influenced by several structural and environmental factors.
Table 1: Qualitative Comparison of Iodinated Radical Initiators
| Feature | This compound | Perfluoroalkyl Iodides (e.g., CF₃I, C₂F₅I) | Alkyl Iodides (e.g., CH₃I, C₂H₅I) |
| C-I Bond Dissociation Energy (BDE) | Expected to be relatively low due to the presence of electron-withdrawing Cl and F atoms. | Generally low, facilitating homolysis. | Higher than perfluoroalkyl iodides. |
| Radical Stability | The resulting radical is stabilized by the inductive effect of the halogen atoms. | Perfluoroalkyl radicals are highly electrophilic. | Alkyl radicals are less electrophilic. |
| Chain Transfer Activity | Expected to be an effective chain transfer agent. | Known to be efficient chain transfer agents.[1] | Less effective than perfluoroalkyl iodides. |
| Initiation Method | Thermal or photochemical induction. Activation via interaction with bases has also been reported for similar compounds.[2][3][4][5] | Thermal or photochemical initiation. | Thermal or photochemical initiation. |
Factors Influencing Kinetic Performance
Several factors govern the kinetic behavior of this compound in radical reactions:
-
Temperature: Higher temperatures increase the rate of C-I bond homolysis, leading to a faster initiation rate. The relationship between temperature and the rate constant is described by the Arrhenius equation.
-
Light Intensity (for photochemical initiation): For reactions initiated by light, the rate of initiation is directly proportional to the intensity of the light source.
-
Solvent: The choice of solvent can influence reaction rates by affecting the stability of the transition states.
-
Concentration of Reactants: The rate of propagation and termination steps will depend on the concentration of the radical species and the substrate.
Experimental Protocols for Kinetic Analysis
To quantitatively assess the kinetic performance of this compound, a series of experiments can be designed.
Determination of the Rate of Initiation
The rate of initiation can be determined by monitoring the disappearance of the initiator or the formation of products over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow:
Caption: Experimental workflow for determining the rate of initiation.
Determination of Chain Transfer Constants
The chain transfer constant (Ctr) quantifies the efficiency of a compound in transferring a radical chain. It is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). The Mayo method is a common technique for determining Ctr.[1]
Experimental Protocol (Mayo Method):
-
Polymerize a suitable monomer (e.g., styrene or methyl methacrylate) in the presence of varying concentrations of this compound as the chain transfer agent.
-
Initiate the polymerization using a standard radical initiator (e.g., AIBN or benzoyl peroxide).
-
Keep the monomer and initiator concentrations constant across all experiments.
-
After a low conversion (typically <10%), stop the polymerization.
-
Determine the number-average degree of polymerization (Xn) of the resulting polymer using techniques like gel permeation chromatography (GPC).
-
Plot the reciprocal of the degree of polymerization (1/Xn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([CTA]/[M]).
-
The slope of the resulting straight line will be the chain transfer constant (Ctr).
Radical Chain Reaction Mechanism
The general mechanism for a radical chain reaction involving this compound (R-I) and an alkene (M) is as follows:
Caption: General mechanism of a radical chain reaction.
Conclusion
While specific kinetic data for this compound is currently lacking in the scientific literature, its structural features suggest it would be a viable participant in radical chain reactions, likely serving as both an initiator and a chain transfer agent. Its performance is anticipated to be comparable to other iodoperfluoroalkanes, with the presence of chlorine and fluorine atoms influencing the C-I bond strength and the stability of the resulting radical. The experimental protocols outlined in this guide provide a clear roadmap for researchers to quantitatively determine the kinetic parameters of this compound, thereby enabling its effective utilization and comparison with other alternatives in the design and optimization of radical-mediated synthetic processes.
References
- 1. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)-H amidation, C(sp2)-H iodination, and perfluoroalkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oa.tib.eu [oa.tib.eu]
validation of analytical methods for 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane reaction monitoring
Navigating the Analytical Landscape for Halogenated Compound Reaction Monitoring
A comparative guide to the validation of analytical methods for monitoring the reaction of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane.
In the synthesis of complex fluorinated molecules, robust and validated analytical methods are crucial for monitoring reaction progress, ensuring product purity, and elucidating reaction mechanisms. For reactions involving highly functionalized and reactive intermediates such as this compound, the choice of analytical technique is paramount. This guide provides a comparative overview of common analytical methods applicable to monitoring the reactions of this compound, complete with hypothetical performance data and detailed experimental protocols.
The primary analytical challenges in monitoring reactions of halogenated hydrocarbons lie in their potential volatility, thermal lability, and the complexity of the reaction matrix.[1][2] Therefore, techniques that offer high selectivity and sensitivity are often required. The most suitable methods for this purpose are typically gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), with nuclear magnetic resonance (NMR) spectroscopy also serving as a powerful tool for structural elucidation and quantitative analysis.[3]
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on various factors including the properties of the analyte, the required sensitivity, and the speed of analysis. Below is a comparative summary of GC-MS, LC-MS, and NMR spectroscopy for the analysis of this compound.
| Parameter | GC-MS | LC-MS/MS | 19F-NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio.[1][4] | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.[5][6] | Detection of the ¹⁹F nucleus, providing structural and quantitative information.[3] |
| Typical Limit of Detection (LOD) | 1 - 10 µg/L | 0.1 - 1 µg/L | 1 - 5 mg/L |
| Typical Limit of Quantification (LOQ) | 5 - 25 µg/L | 0.5 - 5 µg/L | 5 - 20 mg/L |
| Precision (%RSD) | < 5% | < 5% | < 3% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Analysis Time | 10 - 30 minutes | 5 - 15 minutes | 2 - 10 minutes |
| Strengths | Excellent for volatile and thermally stable compounds, provides detailed structural information from fragmentation patterns.[1] | High sensitivity and selectivity, suitable for a wide range of polarities and thermally labile compounds.[5][6] | Non-destructive, provides detailed structural information and straightforward quantification without the need for identical standards.[3] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Matrix effects can suppress or enhance ionization, potentially affecting accuracy. | Lower sensitivity compared to MS techniques. |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of method validation, ensuring that the analytical procedure is robust and yields reproducible results.[7][8][9]
GC-MS Protocol for Reaction Monitoring
This protocol is designed for the quantitative analysis of this compound and its potential reaction products.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1,3-dibromobenzene at 10 µg/mL).
-
Vortex the sample for 30 seconds.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter.
2. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for halogenated compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for target analytes after an initial full scan to identify characteristic ions.
4. Data Analysis:
-
Identify and integrate the peaks corresponding to the starting material, products, and internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of standards.
-
Quantify the analytes in the reaction samples using the calibration curve.
LC-MS/MS Protocol for Reaction Monitoring
This protocol is suitable for the analysis of less volatile or more polar derivatives of this compound.
1. Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 950 µL of mobile phase (e.g., 50:50 acetonitrile:water) containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound at 5 µg/mL).
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter.
2. Instrumentation:
-
Liquid Chromatograph: An HPLC or UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
3. LC-MS/MS Conditions:
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start with 10% B, hold for 1 minute
-
Ramp to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to 10% B and re-equilibrate for 3 minutes
-
-
Ionization Mode: ESI in positive or negative mode (to be determined based on analyte properties)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs need to be optimized for each analyte.[5]
4. Data Analysis:
-
Identify and integrate the MRM transition peaks for each analyte and the internal standard.
-
Construct a calibration curve and quantify the analytes as described in the GC-MS protocol.
Visualizing Workflows and Logic
Clear diagrams of experimental workflows and decision-making processes are invaluable for training and ensuring consistency in analytical procedures.
Caption: General workflow for chromatographic analysis of a reaction mixture.
Caption: Decision tree for selecting an appropriate analytical technique.
By carefully selecting and validating an appropriate analytical method, researchers can ensure the generation of high-quality, reliable data, which is essential for the successful development and optimization of synthetic processes in the pharmaceutical and chemical industries.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Assessing the Regioselectivity of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane Addition to Asymmetric Olefins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the expected regioselectivity of the free-radical addition of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane to asymmetric olefins. Due to a lack of specific experimental data for this particular reagent in the public domain, this analysis is based on well-established principles of free-radical reactions involving structurally similar polyhalogenated iodoalkanes. The information presented herein is intended to guide researchers in predicting reaction outcomes and designing synthetic strategies.
Predicted Regioselectivity: An Anti-Markovnikov Addition
The addition of this compound to asymmetric olefins is anticipated to proceed via a free-radical chain mechanism. This mechanism dictates that the regioselectivity of the addition is governed by the stability of the intermediate radical species formed during the reaction. In such reactions, the radical generated from the haloalkane adds to the double bond in a manner that produces the more stable carbon radical.
For an asymmetric olefin (R-CH=CH₂), the addition of the 1,2-dichloro-1,1,2-trifluoro-4-butyl radical (•CH₂CH₂CF₂CFCl₂) can lead to two possible intermediate radicals. The addition of the radical to the less substituted carbon atom of the double bond results in a more stable secondary radical, whereas addition to the more substituted carbon would yield a less stable primary radical. Consequently, the reaction is expected to predominantly follow the path that forms the more stable radical intermediate, leading to an anti-Markovnikov product.[1][2][3][4][5]
Table 1: Predicted Regioselectivity of the Addition of this compound to Representative Asymmetric Olefins
| Asymmetric Olefin | Structure | Major Product (Predicted) | Minor Product (Predicted) |
| Propene | CH₃-CH=CH₂ | 1,2-Dichloro-1,1,2-trifluoro-4-(2-iodopropyl)butane | 1,2-Dichloro-1,1,2-trifluoro-4-(1-iodopropyl)butane |
| 1-Butene | CH₃CH₂-CH=CH₂ | 1,2-Dichloro-1,1,2-trifluoro-4-(2-iodobutyl)butane | 1,2-Dichloro-1,1,2-trifluoro-4-(1-iodobutyl)butane |
| Styrene | C₆H₅-CH=CH₂ | 1,2-Dichloro-1,1,2-trifluoro-4-(2-iodo-1-phenylethyl)butane | 1,2-Dichloro-1,1,2-trifluoro-4-(1-iodo-2-phenylethyl)butane |
General Experimental Protocol
The following is a generalized experimental protocol for the free-radical addition of this compound to an asymmetric olefin, based on analogous reactions.[6][7][8] Optimization of reaction conditions for specific substrates is recommended.
Materials:
-
This compound
-
Asymmetric olefin
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Anhydrous, inert solvent (e.g., toluene, heptane, or acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, condenser, and an inlet for inert gas, add the asymmetric olefin and the inert solvent.
-
Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes.
-
Add this compound and the radical initiator to the reaction mixture.
-
Heat the mixture to the appropriate temperature for the chosen initiator (typically 80-100 °C for AIBN).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to isolate the desired regioisomer.
Mechanistic Pathway and Regioselectivity
The free-radical addition proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. The regioselectivity is determined during the propagation phase.
Figure 1: Mechanism of free-radical addition and regioselectivity.
The key step for determining the regioselectivity is the addition of the 1,2-dichloro-1,1,2-trifluoro-4-butyl radical to the asymmetric olefin. The formation of the more substituted and, therefore, more stable radical intermediate (Path A) is kinetically favored, leading to the major, anti-Markovnikov addition product.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Video: Radical Anti-Markovnikov Addition to Alkenes: Mechanism [jove.com]
- 5. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane and Its Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine can significantly enhance the pharmacological profile of drug candidates and the performance of advanced materials. Among the diverse array of fluorinated building blocks, 1,2-dichloro-1,1,2-trifluoro-4-iodobutane (CAS 679-69-6) presents a valuable synthon for the introduction of the 1,2-dichloro-1,1,2-trifluorobutyl group. This guide provides a comprehensive literature review of the synthetic routes to this compound, alongside a comparison with alternative reagents for similar synthetic transformations.
Synthesis of this compound
While specific literature reviews on the synthesis of this compound are scarce, the primary synthetic methodology is inferred from the broader field of telomerization and free-radical addition reactions involving fluorinated alkenes and iodoalkanes.
Primary Synthetic Route: Telomerization of Ethylene with 1,2-Dichloro-1,1,2-trifluoro-1-iodoethane
The most plausible and industrially relevant method for the synthesis of this compound is the free-radical initiated telomerization of ethylene with 1,2-dichloro-1,1,2-trifluoro-1-iodoethane. This process involves the addition of the iodo-fluoroalkane across the double bond of ethylene, initiated by a radical source.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via telomerization.
Experimental Protocol (General Procedure):
A typical experimental setup would involve charging a high-pressure autoclave with 1,2-dichloro-1,1,2-trifluoro-1-iodoethane and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or a peroxide). The autoclave is then pressurized with ethylene gas. The reaction mixture is heated to a temperature sufficient to induce the decomposition of the initiator and initiate the radical chain reaction. The reaction is allowed to proceed for a set period, after which the autoclave is cooled, and the excess ethylene is vented. The crude product is then purified, typically by fractional distillation, to isolate the desired this compound.
Quantitative Data Comparison:
Due to the lack of specific literature detailing this exact reaction, the following table presents plausible reaction parameters based on analogous telomerization reactions of perfluoroalkyl iodides with ethylene.
| Parameter | Typical Range | Notes |
| Reactant Ratio (Iodoalkane:Ethylene) | 1:1 to 1:5 | An excess of ethylene can favor the formation of higher telomers. |
| Initiator Concentration | 0.1 - 5 mol% | Dependent on the specific initiator and reaction temperature. |
| Temperature | 60 - 150 °C | Must be sufficient to decompose the initiator at a suitable rate. |
| Pressure | 20 - 100 atm | Higher pressures increase the concentration of ethylene in the liquid phase. |
| Reaction Time | 4 - 24 hours | Monitored by GC or NMR for consumption of starting material. |
| Plausible Yield | 40 - 70% | Highly dependent on the optimization of reaction conditions to minimize side reactions and the formation of higher telomers. |
Alternative Synthetic Strategies and Reagents
While the telomerization route is the most direct, other strategies and alternative reagents can be considered for introducing similar fluorinated moieties.
1. Multi-step Synthesis from Different Precursors:
An alternative, though likely more complex, approach could involve the construction of the C4 backbone followed by selective halogenation. For instance, a suitable C4 precursor with existing fluorine atoms could be subjected to chlorination and iodination steps. However, controlling the regioselectivity of these halogenations would be a significant challenge.
2. Alternative Fluoroalkylating Agents:
For many synthetic applications, the primary purpose of this compound is to introduce the -(CH2)2CF2CFCl2 fragment. Several other classes of reagents can achieve the introduction of similar or alternative fluoroalkyl chains.
Comparison of Fluoroalkylating Agents:
| Reagent Class | Example | Key Features | Advantages | Disadvantages |
| Perfluoroalkyl Iodides | Perfluorohexyl iodide | Readily available, participate in radical additions. | Wide variety of chain lengths available. | Can be expensive, may require harsh reaction conditions. |
| Fluoroalkyl Sulfonium Salts | Umemoto's reagents | Electrophilic fluoroalkylating agents. | Milder reaction conditions, high functional group tolerance. | Stoichiometric use of reagents, generation of byproducts. |
| Fluoroalkyl Phenyl Sulfones | Togni's reagents | Versatile sources of fluoroalkyl radicals. | Broad applicability in various transformations. | May require photocatalysis or other specific initiation methods. |
| Fluoroalkenes | Hexafluoropropene | Building blocks for constructing more complex fluorinated molecules. | Can undergo a variety of addition and cycloaddition reactions. | Gaseous nature can require specialized handling equipment. |
Applications in Synthesis: Radical Addition to Unsaturated Systems
The primary utility of this compound in synthesis is expected to be as a source of the 1,2-dichloro-1,1,2-trifluorobutyl radical for addition to alkenes and alkynes. This allows for the construction of more complex fluorinated molecules.
General Workflow for Radical Addition:
Figure 2: General workflow for the radical addition of this compound.
Experimental Protocol (Illustrative for Radical Addition to an Alkene):
In a suitable solvent (e.g., toluene, acetonitrile), the alkene, this compound, and a radical initiator (e.g., AIBN) are combined in a reaction vessel. The mixture is deoxygenated and heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS, NMR). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the desired fluoroalkylated product.
Conclusion
This compound serves as a potentially valuable, yet under-documented, building block for the introduction of a specific polyhalogenated alkyl chain. Its synthesis is most logically achieved through the telomerization of ethylene with the corresponding iodofluoroethane. While direct experimental data for this specific compound is limited in the public domain, analogies to well-established free-radical addition and telomerization reactions provide a strong basis for its synthesis and application. For researchers and drug development professionals, understanding these fundamental synthetic principles is crucial for the effective utilization of this and other related fluorinated synthons. The exploration of alternative fluoroalkylating agents is also recommended to identify the most efficient and versatile route for a given synthetic target.
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a halogenated organic waste and must be managed as dangerous waste.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear double nitrile or Viton gloves to prevent skin contact. Always consult the glove manufacturer's compatibility chart for the specific chemical.[1]
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.[1]
-
Protective Clothing: A fully buttoned lab coat, full-length pants, and closed-toe shoes are required. A chemical-resistant apron is recommended when handling larger quantities.[1]
Ventilation: All handling and commingling of halogenated solvent waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3]
Waste Segregation and Containerization: A Critical First Step
Proper segregation of chemical waste is fundamental to safe disposal. This compound falls into the category of halogenated organic waste.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic wastes with non-halogenated organic wastes.[2][3]
-
Incompatible Materials: Keep halogenated solvent wastes separate from acids, bases, metals, and oxidizing agents.[1] Violent reactions can occur with strong bases.[4]
-
Aqueous Waste: Do not combine with aqueous wastes such as acids, bases, or heavy metal solutions.[2]
Containerization Procedures:
-
Select an Appropriate Container: Use a designated, compatible container for halogenated waste, such as a polyethylene carboy.[1][2] Metal containers are not recommended as halogenated solvents can produce acids that corrode metal.[1]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate quantity or concentration of each component.[2][3]
-
Storage: Store the waste container in a designated and secure satellite accumulation area, such as a flammable storage cabinet or a cabinet under a fume hood.[1][3] The storage area should be cool, well-ventilated, and away from direct sunlight and ignition sources.[1] Ensure the container is stored upright in secondary containment.[1]
-
Closure: Keep the waste container tightly closed when not in use to prevent the release of flammable or toxic vapors.[1][3]
Operational Disposal Plan: Step-by-Step Guidance
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. The primary and safest method for the final disposal of halogenated compounds is high-temperature incineration.[5]
Step 1: Waste Accumulation
-
Collect waste this compound in the properly labeled and segregated container.
-
Do not fill the container beyond 90% capacity to allow for expansion.[4]
Step 2: Requesting Waste Pickup
-
Once the container is nearly full, arrange for its collection through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste contractor.[3]
Step 3: Spill Management
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material.[1] The contaminated absorbent must then be placed in a sealed, labeled bag and disposed of as hazardous waste.[1][3]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team immediately.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Segregation | Must be separated from non-halogenated organic and aqueous wastes. | [2] |
| Container Compatibility | Polyethylene containers are recommended; avoid metal. | [1] |
| Final Disposal Method | High-temperature incineration (approx. 1200 K) is preferred. | [5] |
| Halogen Content Threshold | For waste to be considered non-halogenated, the proportion of halogenated compounds must be < 2%. | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on hazard assessments for similar halogenated compounds.
| Protection Type | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield. | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Neoprene or nitrile rubber gloves are generally recommended for handling halogenated hydrocarbons. Always inspect gloves for tears or breaks before and after use. Do not use latex gloves as they offer little chemical protection. |
| Body Protection | Laboratory coat, chemical-resistant apron, and closed-toe shoes. | A lab coat should be worn at all times. An apron provides an additional layer of protection against splashes. Ensure shoes cover the entire foot. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for certain operations. | Work should be conducted in a chemical fume hood. If ventilation is inadequate or for spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure safety shower and eyewash stations are readily accessible and have been recently tested.
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly closed to prevent leakage.
Disposal Plan
1. Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
2. Disposal Route:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific guidance.
Experimental Workflow for Safe Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
